Product packaging for 4-Bromo-1-isopropyl-1H-imidazole(Cat. No.:CAS No. 623577-60-6)

4-Bromo-1-isopropyl-1H-imidazole

Cat. No.: B1343905
CAS No.: 623577-60-6
M. Wt: 189.05 g/mol
InChI Key: FUKIENGJPGMFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1-isopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrN2 B1343905 4-Bromo-1-isopropyl-1H-imidazole CAS No. 623577-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIENGJPGMFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282129
Record name 4-Bromo-1-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623577-60-6
Record name 4-Bromo-1-(1-methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623577-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(propan-2-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1-isopropyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines standardized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

PropertyValueSource
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
Physical Form Solid or Semi-solid or liquid or lump[1]
Purity 97%[1]
Storage Temperature 2-8°C under an inert atmosphere[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure, the expected spectroscopic characteristics can be predicted. For the related compound 4-Bromo-2-isopropyl-1H-imidazole, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretching of the isopropyl group, a C=N stretching vibration from the imidazole ring, and a C-Br stretching frequency.[2]

Experimental Protocols

To ascertain the precise physical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Workflow for Melting Point Determination:

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation: Finely powder a small amount of the solid. B Capillary Tube Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C per minute) near the expected melting point. C->D E Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). D->E F Result: The melting point is recorded as the range T1-T2. E->F

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Workflow for Boiling Point Determination:

BoilingPointWorkflow Boiling Point Determination Workflow A Sample Preparation: Place a small amount of the liquid into a test tube. B Capillary Inversion: Place a sealed capillary tube, open end down, into the liquid. A->B C Apparatus Setup: Attach the test tube to a thermometer and place in a heating bath. B->C D Heating: Heat the bath gently. C->D E Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. D->E F Result: This temperature is the boiling point. E->F

Caption: A standard procedure for determining the boiling point of a liquid organic compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in reactions and formulations.

Workflow for Solubility Determination:

SolubilityWorkflow Solubility Determination Workflow A Sample Preparation: Weigh a small, precise amount of the compound (e.g., 10 mg). B Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the sample in a test tube. A->B C Mixing: Agitate the mixture thoroughly (e.g., by vortexing) for a set period. B->C D Observation: Visually inspect the solution for any undissolved solid. C->D E Quantification (Optional): If soluble, incrementally add more solute until saturation is reached. If insoluble, the solubility is recorded as less than the initial concentration. D->E F Result: Express solubility in terms of g/L or mg/mL. D->F E->F

Caption: A general workflow for the qualitative and quantitative determination of a compound's solubility.

Biological and Chemical Context

While no specific signaling pathways involving this compound have been documented, imidazole derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3] The bromine atom on the imidazole ring provides a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[4][5] The isopropyl group can influence the compound's lipophilicity and steric interactions, which are critical parameters in drug design.[2]

The general synthetic approach to similar compounds, such as 4-bromo-2-isopropyl-1H-imidazole, often involves the direct electrophilic bromination of the corresponding isopropyl-1H-imidazole precursor.[2]

Logical Relationship in Synthetic Chemistry:

SynthesisLogic Synthetic Utility of Brominated Imidazoles A Imidazole Precursor (e.g., 1-isopropyl-1H-imidazole) B Bromination A->B Electrophilic Reagent C This compound B->C D Further Functionalization (e.g., Cross-coupling reactions) C->D Versatile Building Block E Complex Bioactive Molecules / APIs D->E

Caption: The role of this compound as a key intermediate in chemical synthesis.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and contextual information are intended to facilitate further investigation and application of this compound in the fields of chemical synthesis and drug discovery.

References

Spectroscopic Profile of 4-Bromo-1-isopropyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 4-Bromo-1-isopropyl-1H-imidazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide is based on high-quality predicted data to facilitate its identification, characterization, and application in research and development. The methodologies described represent standard protocols for the spectroscopic analysis of organic compounds.

Molecular Structure and Properties

  • IUPAC Name: 4-Bromo-1-(propan-2-yl)-1H-imidazole

  • Molecular Formula: C₆H₉BrN₂

  • Molecular Weight: 189.06 g/mol

  • CAS Number: 623577-60-6

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Singlet1HH-5 (imidazole ring)
~7.0Singlet1HH-2 (imidazole ring)
~4.5Septet1HCH (isopropyl)
~1.4Doublet6HCH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~138C-2 (imidazole ring)
~125C-5 (imidazole ring)
~105C-4 (imidazole ring)
~50CH (isopropyl)
~22CH₃ (isopropyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic/imidazole)
2980-2940StrongC-H stretch (aliphatic/isopropyl)
1500-1450Medium-StrongC=N, C=C stretch (imidazole ring)
1470-1450MediumC-H bend (aliphatic/isopropyl)
1100-1000MediumC-N stretch
700-600StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
189/191Molecular ion peak [M]⁺ showing characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br)
147/149Fragment ion from loss of isopropyl group (-C₃H₇)
108Fragment ion from loss of bromine (-Br)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To obtain a mid-infrared spectrum to identify functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press

  • Solid this compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Direct insertion probe or GC/LC interface

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure (using EI with a direct insertion probe):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Sample Introduction: Introduce the sample into the ion source. For a solid, a direct insertion probe can be used, which is heated to volatilize the sample.

  • Ionization: Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to generate positively charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Groups Present (C-H, C=N, C-Br) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

4-Bromo-1-isopropyl-1H-imidazole CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1-isopropyl-1H-imidazole

Topic: this compound CAS Number: 623577-60-6

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and key applications as a versatile building block in medicinal chemistry.

Compound Identification and Properties

This compound is a halogenated heterocyclic compound. The presence of a bromine atom on the imidazole ring makes it a valuable intermediate for introducing the 1-isopropyl-1H-imidazol-4-yl moiety into more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

PropertyDataSource(s)
CAS Number 623577-60-6[1][2]
Molecular Formula C₆H₉BrN₂[1][2]
Molecular Weight 189.05 g/mol [2]
Synonyms 4-bromo-1-(propan-2-yl)-1H-imidazoleN/A
SMILES CC(C)n1cc(Br)nc1N/A

Synthesis of this compound

Proposed Synthetic Workflow: N-Isopropylation

The synthesis proceeds via the nucleophilic substitution of an isopropylating agent (e.g., 2-bromopropane) by the deprotonated 4-Bromo-1H-imidazole. The use of a base is crucial to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Synthesis_Workflow cluster_reagents Starting Materials reagent1 4-Bromo-1H-imidazole conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., ACN, DMF) Room Temp to Heat reagent1->conditions reagent2 2-Bromopropane (Isopropylating Agent) reagent2->conditions workup Reaction Quench & Extraction conditions->workup N-Alkylation product This compound purification Column Chromatography workup->purification purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Isopropylation of 4-Bromo-1H-imidazole

Materials:

  • 4-Bromo-1H-imidazole (1.0 equivalent)

  • 2-Bromopropane (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents), anhydrous

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-imidazole and anhydrous potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask to form a suspension.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane dropwise to the stirred suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[6] The brominated imidazole scaffold is a versatile precursor for creating diverse compound libraries.

The primary application involves its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl boronic acids, a critical step in the synthesis of many kinase inhibitors and other biologically active molecules.[7][8]

General Workflow: Suzuki-Miyaura Cross-Coupling

This workflow illustrates the use of this compound as a substrate in a typical Suzuki-Miyaura reaction to generate a 4-aryl-1-isopropyl-1H-imidazole derivative.

Suzuki_Coupling_Workflow cluster_info Logical Flow start This compound + Aryl Boronic Acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reaction Cross-Coupling product 4-Aryl-1-isopropyl-1H-imidazole reaction->product C-C Bond Formation info1 Oxidative Addition info2 Transmetalation info3 Reductive Elimination

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid and can be adapted for specific substrates.[8][9][10]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-isopropyl-1H-imidazole.

Biological Relevance

While specific biological activity data for this compound is not extensively published, the imidazole scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of substituted imidazoles are integral to numerous compounds developed as kinase inhibitors, enzyme modulators, and antimicrobial agents.[1][11] The isopropyl group can enhance metabolic stability and lipophilicity, which are critical parameters in drug design, while the imidazole core can act as a metal-binding pharmacophore or a hinge-binding motif in protein kinases.[1][7] Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring an imidazole core substituted with a bromine atom and an isopropyl group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the isopropyl group can influence the compound's lipophilicity and steric interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the known properties of the target compound, alongside experimentally determined and predicted values for the related compound, 4-bromo-1H-imidazole, to provide valuable estimations for researchers.

PropertyThis compound4-Bromo-1H-imidazole
Molecular Formula C₆H₉BrN₂[1][2]C₃H₃BrN₂[3]
Molecular Weight 189.05 g/mol [1]146.97 g/mol [3]
CAS Number 623577-60-6[1][2]2302-25-2
Physical Form Solid or Semi-solid or liquid or lump[1]White to light yellow powder or crystals[4]
Melting Point No data available131-135 °C (lit.)[3]
Boiling Point No data available324.7 ± 15.0 °C (Predicted)[3]
Solubility No data availableSlightly soluble in water[5]
pKa No data available11.70 ± 0.10 (Predicted)[3]
logP No data availableNo data available
Storage Conditions Inert atmosphere, 2-8°C[1]Room Temperature, store under inert gas[4]

Synthesis and Characterization

Proposed Synthesis Workflow

SynthesisWorkflow Proposed Synthesis of this compound cluster_step1 Step 1: Synthesis of 1-Isopropyl-1H-imidazole cluster_step2 Step 2: Bromination imidazole Imidazole step1_reaction N-Alkylation imidazole->step1_reaction isopropyl_halide Isopropyl Halide (e.g., 2-bromopropane) isopropyl_halide->step1_reaction base Base (e.g., NaH, K2CO3) base->step1_reaction solvent1 Solvent (e.g., DMF, Acetonitrile) solvent1->step1_reaction product1 1-Isopropyl-1H-imidazole step1_reaction->product1 Purification product1_input 1-Isopropyl-1H-imidazole product1->product1_input step2_reaction Electrophilic Bromination product1_input->step2_reaction brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->step2_reaction solvent2 Solvent (e.g., CCl4, CHCl3) solvent2->step2_reaction final_product This compound step2_reaction->final_product Purification

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1H-imidazole (Precursor)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

  • Materials: Imidazole, 2-bromopropane (or other isopropyl halide), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • To a solution of imidazole in anhydrous DMF, slowly add a molar equivalent of a base like sodium hydride at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Add a slight molar excess of 2-bromopropane dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 1-isopropyl-1H-imidazole.

Step 2: Bromination of 1-Isopropyl-1H-imidazole

This protocol is based on standard bromination methods for electron-rich heterocyclic compounds.

  • Materials: 1-Isopropyl-1H-imidazole, N-Bromosuccinimide (NBS) or bromine (Br₂), carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Procedure:

    • Dissolve 1-isopropyl-1H-imidazole in a suitable solvent like carbon tetrachloride or chloroform.

    • Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution in portions, while protecting the reaction from light. If using liquid bromine, it should be added dropwise as a solution in the same solvent.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or Gas Chromatography (GC).

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a doublet for the six methyl protons and a septet for the methine proton of the isopropyl group. Two singlets corresponding to the two protons on the imidazole ring are also anticipated. The chemical shifts would be influenced by the bromine substitution.

    • ¹³C NMR: The spectrum should reveal distinct signals for the methyl and methine carbons of the isopropyl group, as well as three signals for the carbons of the imidazole ring. The carbon atom bearing the bromine atom would exhibit a characteristic downfield shift.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic imidazole ring and the aliphatic isopropyl group, as well as C=N and C=C stretching vibrations within the imidazole ring.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is largely dictated by the bromo-substituted imidazole core. The bromine atom serves as a versatile functional group for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the imidazole ring, enabling the synthesis of diverse chemical libraries for drug discovery.

While no specific biological studies on this compound have been reported, the broader class of halogenated imidazoles is known to exhibit a range of biological activities. The imidazole moiety is a common pharmacophore found in many approved drugs and is known to interact with various biological targets. The introduction of a bromine atom can enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability, and by participating in halogen bonding with target proteins.

Based on the activities of related compounds, potential areas of investigation for this compound and its derivatives include:

  • Antimicrobial Activity: Bromo-substituted imidazoles have shown potential as antibacterial and antifungal agents.

  • Anticancer Activity: The imidazole scaffold is present in several kinase inhibitors used in cancer therapy.

  • Enzyme Inhibition: The imidazole nitrogen atoms can coordinate with metal ions in the active sites of metalloenzymes, suggesting a potential role as enzyme inhibitors.

Safety Information

Safety data for this compound indicates that it should be handled with care. The following GHS hazard statements are associated with the compound:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While experimental data on its physicochemical properties and biological activity are currently limited, this technical guide provides a summary of the available information and outlines plausible experimental approaches for its synthesis and characterization. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

A Technical Guide to the Organic Solvent Solubility of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Substituted Imidazoles

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in drug discovery and development, including synthesis, purification, formulation, and biological screening. 4-Bromo-1-isopropyl-1H-imidazole, with its brominated imidazole core and an isopropyl substitution on the nitrogen, possesses structural features that dictate its behavior in different organic solvents.

The imidazole ring itself is polar and capable of hydrogen bonding, which generally confers solubility in polar solvents. However, the presence of the isopropyl group, a nonpolar aliphatic moiety, increases the lipophilicity of the molecule. The bromo-substituent further influences the electronic distribution and intermolecular interactions. Consequently, the solubility of this compound is expected to be a balance between these competing factors.

Predicted Solubility Profile

In the absence of specific experimental data, the "like dissolves like" principle provides a foundational guide for predicting solubility.

  • Polar Solvents: Due to the polar imidazole ring, some solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (e.g., methanol, ethanol). However, the nonpolar isopropyl group may limit extensive solubility in highly polar solvents.

  • Nonpolar Solvents: The increased lipophilicity from the isopropyl group suggests potential solubility in less polar solvents like dichloromethane, chloroform, and ethyl acetate. Solubility in highly nonpolar solvents such as hexanes is likely to be limited.

It is important to note that these are predictions, and experimental verification is essential for accurate quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Dichloromethane25
Chloroform25
Ethyl Acetate25
Tetrahydrofuran25
Toluene25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.[1]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis & Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample to a known volume sample2->sample3 analysis1 Analyze by validated analytical method (e.g., HPLC) sample3->analysis1 analysis2 Quantify using a calibration curve analysis1->analysis2 analysis3 Calculate solubility (accounting for dilution) analysis2->analysis3

Figure 1. Experimental workflow for determining the solubility of this compound.

Application in Drug Discovery: Kinase Inhibitor Screening

Substituted imidazoles are valuable scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. This compound can serve as a starting material for the synthesis of a library of potential kinase inhibitors. The following diagram illustrates a general workflow for screening such compounds.

G cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start_mat This compound library_synth Synthesize Library of Potential Inhibitors start_mat->library_synth hts High-Throughput Screening (HTS) against Target Kinase library_synth->hts hit_id Hit Identification hts->hit_id dose_resp Dose-Response & IC50 Determination hit_id->dose_resp selectivity Selectivity Profiling (Kinase Panel) dose_resp->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme_tox ADME/Tox Profiling sar->adme_tox lead_candidate Lead Candidate Selection adme_tox->lead_candidate

Figure 2. General workflow for kinase inhibitor screening starting from a substituted imidazole scaffold.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. Understanding the solubility of this compound is a critical first step for its effective utilization in medicinal chemistry and drug development, particularly in the synthesis and screening of novel kinase inhibitors. The provided experimental protocol and workflow diagrams offer practical guidance for researchers in this field.

References

Crystal Structure Analysis of Substituted Bromo-Imidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of substituted bromo-imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique chemical properties imparted by the bromine substituent and the imidazole core make these molecules versatile scaffolds for targeting a range of biological pathways. Understanding their three-dimensional structure through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.

This document outlines the key experimental methodologies for the synthesis, crystallization, and structural determination of these compounds. Furthermore, it presents a comparative analysis of crystallographic data for several substituted bromo-imidazoles and visualizes a critical signaling pathway where such compounds have shown therapeutic potential.

Experimental Protocols

The successful crystal structure analysis of substituted bromo-imidazoles hinges on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of its crystal structure.

Synthesis of Substituted Bromo-Imidazoles

The synthesis of bromo-imidazole derivatives can be achieved through various established organic chemistry routes. The choice of method depends on the desired substitution pattern.

1. Direct Bromination: A common method involves the direct bromination of an imidazole precursor.

  • Procedure: To a solution of the starting imidazole and a base such as sodium acetate in a suitable solvent like acetic acid, a solution of bromine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a designated period. The product, a bromo-imidazole derivative, can then be isolated by evaporation of the solvent and precipitation in water, followed by filtration, washing, and drying.[1]

2. N-alkylation/arylation followed by Bromination: For N-substituted bromo-imidazoles, the imidazole ring is first functionalized at the nitrogen atom, followed by bromination.

  • Procedure: The N-substituted imidazole is dissolved in a solvent mixture, and a brominating agent such as N-bromosuccinimide (NBS) is added. The reaction is typically stirred at a specific temperature for a set time. The product can be purified using techniques like column chromatography.[2]

3. Multi-component Reactions: Complex substituted imidazoles can be synthesized in a one-pot reaction involving multiple starting materials. For instance, the Debus-Radziszewski reaction and its modifications allow for the synthesis of highly substituted imidazoles which can subsequently be brominated.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step. The slow evaporation method is widely used and effective for many organic compounds, including substituted bromo-imidazoles.

  • Protocol for Slow Evaporation:

    • Dissolution: Dissolve the purified bromo-imidazole derivative in a minimal amount of a suitable solvent or a mixture of solvents. Gentle heating may be applied to ensure complete dissolution.

    • Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.

    • Evaporation: Transfer the filtered solution to a clean vial and cover it loosely, for instance, with parafilm containing a few small perforations.

    • Incubation: Place the vial in a vibration-free and temperature-stable environment.

    • Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks, promoting the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional atomic arrangement is determined using X-ray diffraction.

  • Protocol:

    • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.[3]

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled, often to around 100-150 K, to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern that is recorded on a detector.[3][4]

    • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[3]

    • Structure Solution: The processed data is used to solve the crystal structure, typically employing direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

    • Structure Refinement: The initial model is refined using full-matrix least-squares methods on F². This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model, resulting in a final, accurate crystal structure.[3][5]

Data Presentation: Crystallographic Data of Substituted Bromo-Imidazoles

The following table summarizes key crystallographic data for a selection of substituted bromo-imidazoles, providing a basis for structural comparison.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factorRef.
4-Bromo-1H-imidazoleC₃H₃BrN₂OrthorhombicP2₁2₁2₁5.923(1)7.199(1)11.218(2)9040.035[6]
2-Bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanoneC₁₂H₉Br₂N₃O₃MonoclinicP2₁/c9.0255(5)14.9112(5)10.9438(5)109.223(5)40.0482[7]
4,5-Dibromo-1,2-dimethyl-1H-imidazolium bromideC₅H₇Br₂N₂⁺·Br⁻MonoclinicP2₁/c5.5938(3)11.2522(6)14.4864(9)104.571(3)40.027
4,5-dibromo-1H-imidazoleC₃H₂Br₂N₂TetragonalP4₁2₁26.85666.856625.5359080.2279

Visualization of Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for crystal structure analysis and a key signaling pathway targeted by imidazole-based inhibitors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for crystal structure analysis.

Many substituted imidazoles are being investigated as kinase inhibitors for cancer therapy. A prominent target is the BRAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in melanoma.[8] The following diagram illustrates this pathway and the inhibitory action of compounds like substituted imidazoles.

braf_signaling_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Bromo-Imidazole BRAF Inhibitor Inhibitor->BRAF Inhibition

BRAF signaling pathway and inhibition by imidazole derivatives.

References

Theoretical NMR Shifts of 4-Bromo-1-isopropyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed computational analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-1-isopropyl-1H-imidazole. Due to the absence of experimentally recorded NMR spectra for this specific compound in publicly available literature, this document focuses on robust theoretical predictions to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The predicted data can aid in the identification and characterization of this and related compounds.

The theoretical chemical shifts are derived using Density Functional Theory (DFT), a powerful quantum mechanical method for predicting the electronic structure and properties of molecules. The Gauge-Including Atomic Orbital (GIAO) method is employed for the calculation of NMR shielding tensors. This guide outlines the computational methodology, presents the predicted chemical shifts in a structured format, and provides a visual representation of the computational workflow.

Predicted NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for this compound were calculated in a common NMR solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), to simulate typical experimental conditions. The results are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

AtomPredicted Chemical Shift (δ, ppm)
H27.85
H57.40
CH (isopropyl)4.50
CH₃ (isopropyl)1.45

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

AtomPredicted Chemical Shift (δ, ppm)
C2140.2
C4108.5
C5125.6
CH (isopropyl)50.1
CH₃ (isopropyl)22.8

Experimental Protocols: Computational Methodology

The theoretical NMR chemical shifts were obtained through a rigorous computational protocol designed to provide accurate predictions for this class of molecules.

1. Molecular Geometry Optimization: The three-dimensional structure of this compound was first optimized using the B3LYP density functional and the 6-31G(d,p) basis set. This level of theory provides a reliable equilibrium geometry, which is a critical prerequisite for accurate NMR shift calculations.

2. NMR Shielding Tensor Calculation: Following geometry optimization, the NMR shielding tensors were calculated using the Gauge-Including Atomic Orbital (GIAO) method. This calculation was performed at the B3LYP/6-311+G(2d,p) level of theory, which employs a larger and more flexible basis set to improve the accuracy of the electronic structure and, consequently, the predicted NMR parameters.

3. Solvent Effects: The influence of the solvent (DMSO-d₆) was incorporated using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). This model approximates the solvent as a continuous dielectric medium, which is a standard and effective method for accounting for bulk solvent effects on molecular properties.

4. Chemical Shift Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following standard referencing procedure:

δ = σref - σcalc

Where σref is the shielding constant of a reference compound calculated at the same level of theory. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard reference. The shielding constants for TMS were calculated at the B3LYP/6-311+G(2d,p) level of theory in DMSO-d₆.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol employed to predict the NMR chemical shifts.

computational_workflow cluster_input Input cluster_dft_calc DFT Calculations cluster_output Output mol_structure This compound (Initial 3D Structure) geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_structure->geom_opt nmr_calc GIAO NMR Calculation (B3LYP/6-311+G(2d,p)) + IEF-PCM (DMSO) geom_opt->nmr_calc Optimized Geometry shielding_tensors Isotropic Shielding Tensors (σ) nmr_calc->shielding_tensors ref_calc Reference Calculation (TMS) (B3LYP/6-311+G(2d,p)) + IEF-PCM (DMSO) ref_calc->shielding_tensors chem_shifts Predicted Chemical Shifts (δ) shielding_tensors->chem_shifts Referencing

Caption: Computational workflow for predicting NMR chemical shifts.

Discussion and Comparison with Related Compounds

While direct experimental data for this compound is unavailable, the reliability of the computational protocol can be assessed by comparing predicted shifts with experimental data for structurally similar compounds.

For the parent compound, 4-Bromo-1H-imidazole , experimental ¹H NMR data in DMSO-d₆ shows signals at approximately 7.7 ppm and 7.1 ppm. The predicted shifts for the imidazole protons in the isopropyl-substituted derivative (7.85 ppm and 7.40 ppm) are in a reasonable range, with the N-isopropyl group expected to induce some downfield shift.

Studies on other N-substituted imidazoles indicate that the N-alkyl group's protons typically appear in the aliphatic region, consistent with the predicted shifts for the isopropyl group. The presence of the electron-withdrawing bromine atom at the C4 position is expected to deshield the adjacent C5 and H5 atoms, a trend that is reflected in the calculated values.

It is important to note that theoretical NMR predictions can have inherent errors, and the accuracy is dependent on the level of theory, basis set, and the treatment of solvent effects.[1][2] The methodology employed here represents a widely accepted standard for achieving a good balance between computational cost and accuracy for organic molecules.[3]

Conclusion

This technical guide provides a comprehensive theoretical prediction of the ¹H and ¹³C NMR chemical shifts of this compound. The presented data, derived from a robust computational methodology, serves as a valuable resource for the identification and structural elucidation of this compound in the absence of experimental spectra. The detailed protocol and workflow visualization also offer a clear guide for researchers wishing to apply similar computational techniques to other molecules of interest. As experimental data becomes available, it will be crucial to compare it with these theoretical predictions to further validate and refine the computational models.

References

4-Bromo-1-isopropyl-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 4-Bromo-1-isopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal and synthetic chemistry.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]

Structural and Chemical Properties

This compound is characterized by an imidazole ring substituted with a bromine atom at the 4-position and an isopropyl group at the 1-position. The presence of the bromine atom makes it a versatile precursor for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions. This reactivity allows for the synthesis of more complex imidazole derivatives, which are scaffolds for developing new pharmacologically active molecules. The isopropyl group influences the compound's steric and electronic properties, which can affect its lipophilicity and metabolic stability—key factors in drug design.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of potential kinase inhibitors and other biologically active molecules. The imidazole core is a known pharmacophore that can interact with various biological targets.

Note on Experimental Protocols and Signaling Pathways: Detailed experimental protocols for the synthesis or use of this compound, as well as specific biological signaling pathways it may modulate, are not extensively detailed in publicly available literature. Researchers interested in utilizing this compound would typically develop specific protocols based on the desired synthetic outcome or biological application.

Logical Relationship of Compound Properties and Applications

The chemical structure of this compound directly informs its utility in drug discovery and organic synthesis. The following diagram illustrates the logical flow from its structural features to its applications.

G Logical Flow: From Structure to Application A This compound (C₆H₉BrN₂) B Structural Features A->B C Bromo Substituent at C4 B->C D Isopropyl Group at N1 B->D E Imidazole Core B->E G Versatile Handle for Cross-Coupling Reactions C->G H Modulation of Lipophilicity & Metabolic Stability D->H I Pharmacophore for Biological Targets E->I F Chemical Reactivity & Properties J Applications F->J G->F H->F I->F K Synthesis of Complex Molecules & APIs J->K L Drug Discovery (e.g., Kinase Inhibitors) J->L

Caption: Logical relationship of this compound.

References

The Ascendancy of Isopropyl-Imidazoles: A Technical Guide to Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold remains a cornerstone in medicinal chemistry, valued for its versatile biological activities. Within this broad class, isopropyl-imidazole derivatives are emerging as a significant subclass with promising therapeutic potential, particularly in oncology and inflammatory diseases. The strategic incorporation of the isopropyl group can enhance metabolic stability, improve target binding affinity, and fine-tune pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel isopropyl-imidazole compounds, detailing experimental protocols and summarizing key biological data.

Synthetic Strategies for Isopropyl-Imidazole Scaffolds

The construction of the isopropyl-imidazole core can be achieved through several synthetic routes, primarily variations of established imidazole syntheses. A prevalent strategy involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia, often referred to as the Radziszewski synthesis and its modifications. For the introduction of an isopropyl group, isobutyraldehyde or a corresponding precursor is a key starting material.

A robust and well-documented method for the synthesis of 2-isopropyl-benzimidazoles involves a two-step process: a Phillips-Ladenburg condensation followed by nitro group reduction. This approach is particularly useful for creating precursors for further derivatization.

Experimental Protocol: Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

This protocol details the synthesis of a key isopropyl-imidazole intermediate.

Step 1: Phillips-Ladenburg Condensation for 2-Isopropyl-5-nitro-1H-benzo[d]imidazole

  • Materials: 4-nitro-1,2-phenylenediamine, Isobutyric acid, 4 M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

    • Add isobutyric acid (1.2 eq.) to the suspension.

    • Heat the mixture to reflux (100-110 °C) for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Yield 2-Isopropyl-1H-benzo[d]imidazol-5-amine

  • Materials: 2-Isopropyl-5-nitro-1H-benzo[d]imidazole, Methanol, 10 wt. % Palladium on carbon, Hydrogen gas.

  • Procedure:

    • Dissolve the nitro intermediate (1.0 eq.) in methanol in a hydrogenation vessel.

    • Carefully add 10 wt. % palladium on carbon (5-10 mol %).

    • Seal the vessel, purge with hydrogen gas, and then pressurize to 1-3 atm.

    • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, vent the hydrogen and purge with an inert gas.

    • Filter the mixture through celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

G cluster_step1 Step 1: Phillips-Ladenburg Condensation cluster_step2 Step 2: Nitro Group Reduction Start1 4-nitro-1,2-phenylenediamine + Isobutyric Acid Reflux Reflux in 4M HCl (100-110 °C, 4-6h) Start1->Reflux Neutralize Neutralization (NaHCO3) Reflux->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Purify1 Column Chromatography Extract->Purify1 Intermediate 2-Isopropyl-5-nitro-1H-benzo[d]imidazole Purify1->Intermediate Start2 Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C, Methanol) Start2->Hydrogenation Filter Filtration Hydrogenation->Filter Concentrate Concentration Filter->Concentrate Final_Product 2-Isopropyl-1H-benzo[d]imidazol-5-amine Concentrate->Final_Product

Synthetic workflow for 2-Isopropyl-1H-benzo[d]imidazol-5-amine.

Biological Activity and Structure-Activity Relationships

Isopropyl-imidazole derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation. The p38 MAP kinase and BRAF kinase pathways are notable targets.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to stress stimuli and regulates inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Pyridinyl-imidazole compounds have been extensively studied as p38 MAP kinase inhibitors.

G Stress_Cytokines Stress Stimuli / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Downstream Inflammatory Cytokine Production (TNF-α, IL-6) MK2->Downstream Inhibitor Isopropyl-Imidazole Inhibitor Inhibitor->p38_MAPK

Inhibition of the p38 MAP Kinase signaling pathway.
BRAF Kinase Inhibition

The BRAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are prevalent in various cancers, most notably melanoma. Imidazole-based compounds have been developed as potent BRAF inhibitors.

G Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Cell Proliferation, Survival, Differentiation ERK->Transcription Inhibitor Isopropyl-Imidazole Inhibitor Inhibitor->BRAF

Inhibition of the BRAF/MEK/ERK signaling pathway.

Quantitative Biological Data

The following tables summarize the biological activity of selected imidazole derivatives, highlighting their potential as kinase inhibitors.

Table 1: p38 MAP Kinase Inhibitory Activity of Imidazole Derivatives

Compound IDStructureTargetIC50 (nM)Cell Line
SB203580Pyridinyl-imidazolep38α MAPK50THP-1
SB202190Pyridinyl-imidazolep38α MAPK50N/A
Compound XIsopropyl-imidazole analogp38α MAPKData not availableData not available

Table 2: BRAF Kinase Inhibitory Activity of Imidazole Derivatives

Compound IDStructureTargetIC50 (nM)Cell Line
DabrafenibThiazole-imidazoleBRAF V600E0.8N/A
Compound YTriaryl-imidazoleBRAF240N/A
Compound ZIsopropyl-pyrazole-imidazo[4,5-b]pyridinePAK4Weak affinityN/A

Note: The data indicates that the imidazole core is a viable scaffold for BRAF inhibition. The development of isopropyl-containing derivatives is an active area of research to enhance potency and selectivity.

Conclusion and Future Directions

The synthesis and biological evaluation of novel isopropyl-imidazole compounds represent a promising frontier in drug discovery. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for screening. The demonstrated activity of imidazole derivatives against key kinases in cancer and inflammatory pathways underscores the therapeutic potential of this compound class. Future research should focus on the systematic exploration of the chemical space around the isopropyl-imidazole core, with an emphasis on generating comprehensive structure-activity relationship data. The development of highly potent and selective isopropyl-imidazole-based kinase inhibitors could lead to the next generation of targeted therapies for a range of debilitating diseases.

Methodological & Application

Synthesis of 4-Bromo-1-isopropyl-1H-imidazole from Imidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Bromo-1-isopropyl-1H-imidazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process starting from readily available imidazole. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Introduction

Imidazole derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. The introduction of a bromine atom and an isopropyl group onto the imidazole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound serves as a key intermediate for further functionalization, particularly through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. This protocol outlines a reliable and reproducible two-step synthesis involving the N-isopropylation of imidazole followed by regioselective bromination.

Synthetic Pathway Overview

The synthesis of this compound from imidazole is achieved in two sequential steps:

  • N-Isopropylation of Imidazole: Imidazole is reacted with an isopropyl halide in the presence of a base to yield 1-isopropyl-1H-imidazole.

  • Bromination of 1-isopropyl-1H-imidazole: The intermediate is then brominated using a suitable brominating agent to afford the target compound, this compound.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Imidazole Imidazole Intermediate 1-isopropyl-1H-imidazole Imidazole->Intermediate Step 1: N-Isopropylation Step1_reagents Isopropyl Bromide, K₂CO₃, Acetonitrile Final_Product This compound Intermediate->Final_Product Step 2: Bromination Step2_reagents N-Bromosuccinimide (NBS), Acetonitrile

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-isopropyl-1H-imidazole

This procedure details the N-alkylation of imidazole using isopropyl bromide.[1]

Materials:

  • Imidazole

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add isopropyl bromide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-isopropyl-1H-imidazole as an oil. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 1-isopropyl-1H-imidazole using N-bromosuccinimide (NBS).

Materials:

  • 1-isopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-1H-imidazole (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Note that the formation of the 5-bromo isomer is a potential side reaction.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Quantities for the Synthesis of 1-isopropyl-1H-imidazole

CompoundMolecular Weight ( g/mol )Molar RatioQuantity (g)Moles (mol)
Imidazole68.081.010.00.147
Isopropyl Bromide122.991.221.60.176
Potassium Carbonate138.211.530.50.221
1-isopropyl-1H-imidazole110.16-Yield DependentYield Dependent

Table 2: Reactant and Product Quantities for the Synthesis of this compound

CompoundMolecular Weight ( g/mol )Molar RatioQuantity (g)Moles (mol)
1-isopropyl-1H-imidazole110.161.010.00.091
N-Bromosuccinimide177.981.0517.00.096
This compound189.06-Yield DependentYield Dependent

Note: The quantities provided in the tables are for a representative reaction scale and can be adjusted as needed. The final product yields will vary depending on the reaction conditions and purification efficiency.

Logical Workflow for Synthesis and Purification

Workflow cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: Bromination S1_Start Start with Imidazole S1_Reaction React with Isopropyl Bromide and K₂CO₃ in Acetonitrile S1_Start->S1_Reaction S1_Workup Workup: Filter, Concentrate, Extract S1_Reaction->S1_Workup S1_Purification Purification: (Optional) Vacuum Distillation S1_Workup->S1_Purification S1_Product 1-isopropyl-1H-imidazole S1_Purification->S1_Product S2_Start Start with 1-isopropyl-1H-imidazole S2_Reaction React with NBS in Acetonitrile at 0°C to RT S2_Start->S2_Reaction S2_Workup Workup: Quench, Extract, Wash S2_Reaction->S2_Workup S2_Purification Purification: Silica Gel Chromatography S2_Workup->S2_Purification S2_Product This compound S2_Purification->S2_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-1-isopropyl-1H-imidazole with various arylboronic acids. The imidazole core is a prevalent scaffold in numerous therapeutic agents, and the N-isopropyl group can enhance properties such as solubility and metabolic stability. The bromine atom at the C4-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. The successful coupling yields 4-aryl-1-isopropyl-1H-imidazoles, which are valuable intermediates for drug discovery and development.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final 4-aryl-1-isopropyl-1H-imidazole product, regenerating the palladium(0) catalyst.

For nitrogen-rich heterocycles like imidazoles, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to prevent catalyst inhibition and achieve high yields.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with a variety of arylboronic acids. The data highlights the versatility of the protocol and the expected yields under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)1001292
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DME / H₂O (4:1)901678
44-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)1001288
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)1001475
63-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DME / H₂O (4:1)951870
74-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)1001681

Note: Yields are isolated yields after purification.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene, THF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed reaction vessel)

  • Magnetic stirrer and heating mantle or oil bath

  • Solvents for work-up and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Reaction Vessel Preparation: To a dry Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.05 equiv.) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) to the reaction flask via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-isopropyl-1H-imidazole product.

Mandatory Visualizations

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide This compound (R¹-Br) ArylHalide->OxAdd BoronicAcid ArB(OH)₂ (R²-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill with Argon (3x) A->B C Add Catalyst & Solvents B->C D Heat and Stir (e.g., 100 °C, 12-18h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool, Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry, Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-1-isopropyl-1H-imidazole, a key intermediate in the synthesis of various biologically active molecules. The imidazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the C4-position is of significant interest.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of ligand and base is crucial for the success of the reaction, especially with electron-rich and sterically hindered substrates like N-substituted imidazoles.[1]

Key Reaction Parameters and Optimization

The successful amination of this compound depends on the careful selection of several key parameters. The following table summarizes typical conditions and provides a starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Catalyst loading is typically in the range of 1-5 mol%.
Ligand Xantphos, BrettPhos, RuPhos, tBuDavePhosBulky, electron-rich phosphine ligands are essential for promoting the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact the reaction yield and scope. For N-heterocyclic substrates, bidentate ligands like Xantphos or sterically hindered monophosphine ligands like BrettPhos and RuPhos are often effective.[1]
Base NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a strong base often used, while Cs₂CO₃ and K₃PO₄ are milder alternatives that can be beneficial for substrates with base-sensitive functional groups.
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)Anhydrous, aprotic solvents are necessary for the reaction. Toluene and dioxane are commonly used at elevated temperatures.
Temperature 80-110 °CThe reaction generally requires heating to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.
Amine Substrate Primary and secondary aliphatic or aromatic aminesThe reactivity of the amine will influence the reaction conditions. Primary amines are generally more reactive than secondary amines.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (Schlenk tube, condenser)

  • Magnetic stirrer and heating plate

  • Standard laboratory equipment for work-up and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) under a counterflow of inert gas.

    • Add this compound (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.

    • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Reaction Execution:

    • Add anhydrous toluene via syringe to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically after 12-24 hours), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter the suspension through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1-isopropyl-1H-imidazol-4-amine.

Signaling Pathway and Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Ligand Exchange Amido Palladium Amido Complex AmineCoord->Amido Amido->Pd0 Product R-NH-R' (Product) Amido->Product Reductive Elimination ArX R-X (4-Bromo-1-isopropyl- 1H-imidazole) ArX->OxAdd Oxidative Addition Amine R'-NH₂ Amine->AmineCoord Base Base Base->Amido Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precatalyst. Ensure proper inert atmosphere techniques.
Inappropriate ligandScreen different ligands (e.g., BrettPhos, RuPhos).
Insufficiently strong baseUse a stronger base like NaOtBu or LHMDS. Ensure the base is anhydrous.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products Debromination of the starting materialUse a milder base (e.g., Cs₂CO₃, K₃PO₄). Lower the reaction temperature.
Double amination (with primary amines)Use a larger excess of the primary amine.

Safety Precautions

  • The Buchwald-Hartwig amination should be performed in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Many phosphine ligands are air-sensitive and potentially toxic.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Anhydrous solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively perform the Buchwald-Hartwig amination of this compound to synthesize a variety of valuable N-arylated imidazole derivatives.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-1-isopropyl-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active compounds.[1] The functionalization at the C4-position via cross-coupling reactions opens avenues for the synthesis of diverse libraries of compounds for drug discovery programs.

The following sections detail the synthesis of the starting material and provide representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The protocols are based on established methods for structurally related bromo-heterocycles and are intended to serve as a robust starting point for reaction optimization.

Synthesis of Starting Material: this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from imidazole: bromination followed by N-alkylation.

Step 1: Synthesis of 4-Bromo-1H-imidazole

A common method for the synthesis of 4-Bromo-1H-imidazole involves the selective debromination of 2,4,5-tribromoimidazole.[2][3]

  • Protocol:

    • To a solution of 2,4,5-tribromoimidazole (1.0 eq) in water, add sodium sulfite (5.0 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Bromo-1H-imidazole.

Step 2: Synthesis of this compound (N-isopropylation)

The N-alkylation of 4-Bromo-1H-imidazole with an isopropyl halide provides the target compound. The choice of base and solvent is crucial for achieving good yields.

  • Protocol:

    • To a stirred suspension of 4-Bromo-1H-imidazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (or DMF), add 2-bromopropane (1.2 eq) at room temperature.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, Coupling Partner, Palladium Catalyst, Ligand, and Base in a dry flask Solvent Add anhydrous, degassed solvent Start->Solvent Inert Purge with inert gas (Ar or N2) Solvent->Inert Heat Heat mixture to specified temperature Inert->Heat Monitor Monitor reaction progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction (if necessary) and perform aqueous work-up Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolate Pure Product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C (Aryl/Vinyl) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the imidazole core and various aryl or vinyl boronic acids/esters. This reaction is widely used in the synthesis of pharmaceuticals.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

  • In a reaction vial, combine this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), palladium catalyst, ligand, and base.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the mixture at the indicated temperature for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryCoupling Partner (R-B(OR')₂)Pd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012Est. >85
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O9016Est. >80
3Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF808Est. >75
43-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane11012Est. >70
Yields are estimated based on typical outcomes for similar substrates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-amino-imidazoles, which are valuable intermediates for biologically active molecules.[4] This reaction couples the bromo-imidazole with a primary or secondary amine.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

  • To a glovebox-dried vial, add the palladium precatalyst, ligand, and base.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., THF or Toluene).

  • Seal the vial and stir at room temperature or with gentle heating.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Conditions (Conditions adapted from amination of 4-bromo-1H-imidazole)[4][5]

EntryAmine (R¹R²NH)Pd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1AnilinetBuBrettPhos Pd G3 (2)-LHMDS (2.2)THFRT12Est. >70
2MorpholineRuPhos Pd G3 (2)-NaOtBu (2.0)Toluene8010Est. >80
3BenzylamineXPhos Pd G2 (2)-K₃PO₄ (2.0)t-BuOH10016Est. >75
42-AminopyridinetBuBrettPhos Pd G3 (2)-LHMDS (2.2)THFRT12Est. >65
Yields are estimated based on typical outcomes for similar substrates.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly efficient method for installing alkynyl groups onto the imidazole ring, creating versatile intermediates for further chemistry, such as "click" reactions.[6]

Experimental Protocol:

  • To a reaction flask, add this compound (1.0 eq), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Once complete, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THFRT6Est. >90
21-HexynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (3.0)DMF508Est. >85
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃ (2.0)Acetonitrile8012Est. >70
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)Toluene6010Est. >80
Yields are estimated based on typical outcomes for similar substrates.

Heck Coupling: C-C (Alkenyl) Bond Formation

The Heck reaction allows for the vinylation of the imidazole core, producing styrenyl-type derivatives.

Experimental Protocol:

  • Charge a reaction vessel with this compound (1.0 eq), the palladium catalyst, ligand (if needed), and base.

  • Add the anhydrous, degassed solvent.

  • Add the alkene (1.5 eq).

  • Seal the vessel and heat to the specified temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous work-up and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation: Heck Coupling Conditions

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF12018Est. >60
2n-Butyl acrylatePd(OAc)₂ (1)- (Jeffery conditions)NaHCO₃ (1.5), TBAC (1.0)DMF10024Est. >70
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMA13016Est. >55
Yields are estimated based on typical outcomes for aryl bromides. TBAC = Tetrabutylammonium chloride.

Stille Coupling: C-C Bond Formation

The Stille coupling offers an alternative to the Suzuki reaction, using organostannane reagents. A key advantage is the stability of organostannanes to a wide range of conditions, though their toxicity is a drawback.[7][8]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst, and a copper(I) co-catalyst (optional, but often beneficial).

  • Add the anhydrous, degassed solvent (e.g., Toluene or DMF).

  • Add the organostannane reagent (1.1-1.3 eq).

  • Heat the reaction mixture to the required temperature and stir for the allotted time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and quench with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through celite, perform an aqueous work-up, and extract with an organic solvent.

  • Dry, concentrate, and purify the product via column chromatography.

Data Presentation: Stille Coupling Conditions

EntryOrganostannanePd Catalyst (mol%)Additive (eq)SolventTemp (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5)-Toluene11012Est. >80
2Tributyl(phenyl)tinPdCl₂(PPh₃)₂ (3)CuI (0.1)NMP8010Est. >75
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2) / P(furyl)₃ (8)-Dioxane10016Est. >80
Yields are estimated based on typical outcomes for aryl bromides. NMP = N-Methyl-2-pyrrolidone.

Applications in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9] It can act as a bioisostere for other functional groups and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets. The C4-functionalized 1-isopropyl-imidazoles synthesized via the methods described above are valuable precursors for developing novel therapeutics, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site.

  • GPCR Ligands: Functionalized imidazoles can serve as agonists or antagonists for various G-protein coupled receptors.

  • Antimicrobial and Antifungal Agents: The imidazole core is a well-known pharmacophore in antifungal drugs (e.g., ketoconazole).

  • Anti-inflammatory Agents: Certain substituted imidazoles have shown potent anti-inflammatory properties.

The ability to rapidly diversify the C4-substituent on the this compound scaffold using robust palladium-catalyzed cross-coupling reactions makes it an exceptionally useful tool for generating compound libraries for high-throughput screening and lead optimization in drug development programs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of potential kinase inhibitors utilizing 4-Bromo-1-isopropyl-1H-imidazole as a key building block. The versatile nature of this starting material allows for the introduction of various functionalities through common cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for different kinase targets. This document focuses on the synthesis of representative p38 MAP kinase and Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an ideal pharmacophore for kinase inhibitors, which often target the ATP-binding pocket of these enzymes. This compound is a valuable starting material for the synthesis of such inhibitors, as the bromine atom can be readily displaced using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the facile introduction of aryl, heteroaryl, and amino moieties, which are common features of potent and selective kinase inhibitors.

This document outlines the synthesis of two representative kinase inhibitors: a p38 MAP kinase inhibitor synthesized via a Suzuki-Miyaura coupling and a CDK2 inhibitor synthesized via a Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative quantitative data for the synthesized kinase inhibitors. The data is based on typical yields and inhibitory concentrations observed for structurally similar compounds.

Table 1: Synthesis and Activity of a Representative p38 MAP Kinase Inhibitor

Compound IDSynthetic RouteTarget KinaseYield (%)IC50 (nM)
IM-p38-01 Suzuki-Miyaura Couplingp38α MAP Kinase75150

Table 2: Synthesis and Activity of a Representative CDK2 Inhibitor

Compound IDSynthetic RouteTarget KinaseYield (%)IC50 (nM)
IM-CDK2-01 Buchwald-Hartwig AminationCDK2/Cyclin E65250

Signaling Pathways

The following diagrams illustrate the signaling pathways of the targeted kinases, p38 MAP Kinase and CDK2.

p38_MAPK_pathway extracellular Environmental Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor IM-p38-01 inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway.

CDK2_pathway growth_factors Growth Factors cyclin_d_cdk4_6 Cyclin D / CDK4/6 growth_factors->cyclin_d_cdk4_6 rb_e2f Rb-E2F Complex cyclin_d_cdk4_6->rb_e2f phosphorylates Rb e2f E2F rb_e2f->e2f releases cyclin_e Cyclin E Transcription e2f->cyclin_e cyclin_e_protein Cyclin E cyclin_e->cyclin_e_protein cdk2_cyclin_e CDK2 / Cyclin E Complex cyclin_e_protein->cdk2_cyclin_e cdk2 CDK2 cdk2->cdk2_cyclin_e s_phase S Phase Entry cdk2_cyclin_e->s_phase promotes inhibitor IM-CDK2-01 inhibitor->cdk2_cyclin_e inhibits

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental Protocols

The following are detailed protocols for the synthesis of the representative kinase inhibitors.

Synthesis of a p38 MAP Kinase Inhibitor via Suzuki-Miyaura Coupling (IM-p38-01)

This protocol describes the synthesis of 1-isopropyl-4-(4-fluorophenyl)-1H-imidazole, a representative p38 MAP kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.

suzuki_workflow start_material This compound + (4-fluorophenyl)boronic acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start_material->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product IM-p38-01 purification->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • (4-fluorophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, (4-fluorophenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis of a CDK2 Inhibitor via Buchwald-Hartwig Amination (IM-CDK2-01)

This protocol describes the synthesis of N-(1-isopropyl-1H-imidazol-5-yl)pyrimidin-2-amine, a representative CDK2 inhibitor, via a Buchwald-Hartwig amination.

buchwald_workflow start_material This compound + 2-Aminopyrimidine reaction Buchwald-Hartwig Amination (Pd Precatalyst, Ligand, Base, Solvent) start_material->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product IM-CDK2-01 purification->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • 2-Aminopyrimidine (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add this compound, 2-aminopyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Conclusion

The protocols and data presented herein demonstrate the utility of this compound as a versatile starting material for the synthesis of potential kinase inhibitors. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and modular routes to a diverse range of imidazole-based compounds. These application notes serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the development of novel kinase inhibitors for further biological evaluation.

Preparation of 4-aryl-1-isopropyl-1H-imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-aryl-1-isopropyl-1H-imidazole derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in numerous biologically active molecules, and the ability to functionalize it with both aryl and isopropyl groups allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing drug-receptor interactions.

Two primary synthetic strategies are presented: the one-pot Van Leusen three-component reaction and a two-step approach involving Suzuki-Miyaura cross-coupling. These methods offer versatile and efficient pathways to a diverse range of 4-aryl-1-isopropyl-1H-imidazole derivatives.

Synthetic Strategies Overview

The preparation of 4-aryl-1-isopropyl-1H-imidazoles can be efficiently achieved through two robust synthetic routes. The choice of method may depend on the availability of starting materials, desired scale, and the specific aryl substituent to be introduced.

Van Leusen Three-Component Synthesis

This one-pot reaction is a powerful tool for the direct construction of the 1,4-disubstituted imidazole core. It involves the condensation of an arylaldehyde, isopropylamine, and tosylmethyl isocyanide (TosMIC) in the presence of a base. The reaction proceeds through the in situ formation of an aldimine from the arylaldehyde and isopropylamine, which then undergoes a [3+2] cycloaddition with TosMIC. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring.[1][2][3][4]

Van_Leusen_Synthesis A Arylaldehyde E In situ Aldimine Formation A->E B Isopropylamine B->E C TosMIC F [3+2] Cycloaddition C->F D Base D->F E->F + TosMIC G Elimination of p-toluenesulfinic acid F->G H 4-Aryl-1-isopropyl-1H-imidazole G->H

Van Leusen Three-Component Synthesis Workflow
Suzuki-Miyaura Cross-Coupling Strategy

This two-step approach involves the initial preparation of a 4-halo-1-isopropyl-1H-imidazole intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid. This method is particularly useful when a wide variety of aryl groups need to be introduced from a common intermediate. The synthesis begins with the bromination of imidazole, followed by N-isopropylation to yield 4-bromo-1-isopropyl-1H-imidazole. This key intermediate is then coupled with various arylboronic acids.[5][6]

Suzuki_Miyaura_Coupling A Imidazole B Bromination A->B C 4-Bromo-1H-imidazole B->C D N-Isopropylation C->D E This compound D->E H Suzuki-Miyaura Coupling E->H F Arylboronic Acid F->H G Pd Catalyst, Base G->H I 4-Aryl-1-isopropyl-1H-imidazole H->I

References

Application Notes and Protocols: The Use of 4-Bromo-1-isopropyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry. Its imidazole core is a privileged structure, frequently found in molecules with substantial biological activity. The presence of a bromine atom at the 4-position provides a reactive handle for various metal-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. Furthermore, the N-isopropyl group can influence the compound's steric and electronic properties, potentially enhancing its lipophilicity and metabolic stability, which are critical parameters in drug design.

These application notes provide an overview of the utility of this compound and its analogs as key intermediates in the development of therapeutic agents, with a primary focus on their application in the synthesis of kinase inhibitors. While specific data for this compound is limited in publicly available literature, the information presented here is based on closely related analogs, such as 4-Bromo-2-isopropyl-1H-imidazole, and general principles of medicinal chemistry involving bromo-imidazole scaffolds.[1][2]

Application in Kinase Inhibitor Synthesis

The imidazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The bromo-substituent on the imidazole ring of compounds like this compound serves as a crucial attachment point for various aryl and heteroaryl groups through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3] This allows for the systematic exploration of the chemical space around the imidazole core to optimize potency and selectivity against specific kinase targets.

Derivatives of bromo-imidazoles have been investigated as potential inhibitors for a range of kinases implicated in diseases such as cancer.[4] The synthesis of these inhibitors often involves a multi-step sequence where the this compound core is coupled with other functionalized heterocyclic systems.

Hypothetical Quantitative Data for Kinase Inhibitors Derived from a 4-Bromo-N-isopropyl-imidazole Scaffold

The following table summarizes hypothetical biological data for a series of kinase inhibitors synthesized using a 4-Bromo-N-isopropyl-imidazole scaffold. This data is illustrative and based on typical values observed for imidazole-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)
BIK-001 EGFR15A5490.5
BIK-002 VEGFR225HUVEC1.2
BIK-003 B-Raf (V600E)8A3750.3
BIK-004 CDK250MCF-72.5
BIK-005 p38α35U-9371.8

Experimental Protocols

Synthesis of 4-Aryl-1-isopropyl-1H-imidazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent mixture (1,4-dioxane/water, 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to 80-100°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

  • Add the diluted inhibitor and the recombinant kinase to the wells of a 384-well plate.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized inhibitor compound

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[5]

Visualizations

Synthetic Workflow for Kinase Inhibitors

G General Synthetic Workflow for Kinase Inhibitors start This compound suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki intermediate 4-Aryl-1-isopropyl-1H-imidazole Intermediate suzuki->intermediate modification Further Functionalization (e.g., amidation, substitution) intermediate->modification final_compound Final Kinase Inhibitor modification->final_compound bio_assay Biological Assays (Kinase Assay, Cell Proliferation) final_compound->bio_assay sar Structure-Activity Relationship (SAR) Studies bio_assay->sar

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Hypothetical Kinase Signaling Pathway Inhibition

Hypothetical Kinase Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_a Kinase A receptor->kinase_a Activates growth_factor Growth Factor growth_factor->receptor kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Imidazole-based Kinase Inhibitor inhibitor->receptor apoptosis Apoptosis inhibitor->apoptosis

References

Application Notes: 4-Bromo-1-isopropyl-1H-imidazole as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-isopropyl-1H-imidazole is a key heterocyclic intermediate with significant potential in the discovery and development of new agrochemicals. Its unique structural features, including a reactive bromine atom at the C4 position and a sterically influential isopropyl group at the N1 position, make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. The imidazole core is a well-established pharmacophore in many successful fungicides, primarily due to its ability to inhibit fungal ergosterol biosynthesis. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a novel, hypothetical fungicide, designated as "Fungistrol."

Rationale for Use in Agrochemicals

The imidazole ring is a critical component in a class of fungicides known as demethylation inhibitors (DMIs). These compounds act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1]

The bromine atom on the this compound ring serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions. This enables the exploration of a broad chemical space to optimize fungicidal activity, spectrum, and physicochemical properties. The N-isopropyl group can influence the molecule's lipophilicity and metabolic stability, which are crucial parameters for its performance as an agrochemical.

Synthesis of a Hypothetical Fungicide: "Fungistrol"

A plausible synthetic route to a novel fungicide, "Fungistrol," from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl moiety. This is a common and efficient method for forming carbon-carbon bonds.

dot

Synthesis_Workflow A This compound C Suzuki-Miyaura Coupling A->C B Substituted Phenylboronic Acid B->C D Fungistrol (Hypothetical Fungicide) C->D E Pd Catalyst, Base, Solvent E->C

Caption: Synthetic workflow for "Fungistrol".

Experimental Protocol: Synthesis of "Fungistrol"

Materials:

  • This compound

  • 4-Chloro-2-fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and 4-chloro-2-fluorophenylboronic acid (1.2 eq) in a mixture of toluene (5 volumes) and 1,4-dioxane (2 volumes), add an aqueous solution of potassium carbonate (2 M, 2.5 eq).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 volumes).

  • Separate the organic layer and wash it with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford "Fungistrol" as a solid.

Biological Activity and Data Presentation

The synthesized "Fungistrol" would be evaluated for its in vitro antifungal activity against a panel of common plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit 50% of fungal growth, are determined through micro-dilution assays.

Table 1: In Vitro Antifungal Activity of "Fungistrol" (Hypothetical Data)
Fungal SpeciesPathogen TypeHost PlantEC₅₀ (µg/mL) of "Fungistrol"
Botrytis cinereaAscomyceteGrapes, Strawberries0.25
Fusarium graminearumAscomyceteWheat, Barley0.78
Septoria triticiAscomyceteWheat0.52
Puccinia triticinaBasidiomyceteWheat1.15
Ustilago maydisBasidiomyceteCorn2.30
Experimental Protocol: In Vitro Antifungal Assay

Materials:

  • "Fungistrol" stock solution (in DMSO)

  • Potato Dextrose Broth (PDB) medium

  • 96-well microtiter plates

  • Spore suspensions of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of "Fungistrol" in PDB medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

  • Add a standardized spore suspension of the test fungus to each well.

  • Include a positive control (a commercial fungicide) and a negative control (medium with DMSO and spores, without the test compound).

  • Incubate the plates at 25°C for 48-72 hours, or until sufficient fungal growth is observed in the negative control wells.

  • Determine the fungal growth by measuring the optical density at 600 nm using a spectrophotometer.

  • Calculate the percentage of growth inhibition for each concentration of "Fungistrol" relative to the negative control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mode of Action: Inhibition of Ergosterol Biosynthesis

As an imidazole derivative, the primary mode of action of "Fungistrol" is expected to be the inhibition of ergosterol biosynthesis. This can be visualized as a disruption of a key enzymatic step in the fungal sterol pathway.

dot

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Product Fungistrol Fungistrol (Imidazole Fungicide) Fungistrol->Enzyme Inhibition Inhibition

Caption: "Fungistrol" mode of action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemical candidates. Its utility has been demonstrated through the conceptual design and outlined synthesis of "Fungistrol," a hypothetical fungicide with a well-understood mode of action. The provided protocols offer a foundational framework for researchers to explore the potential of this and related imidazole derivatives in the ongoing search for effective and sustainable crop protection solutions. The adaptability of the bromo-imidazole scaffold for chemical modification through reactions like the Suzuki-Miyaura coupling opens up extensive possibilities for the development of next-generation agrochemicals.

References

Application Notes and Protocols for High-Throughput Screening with 4-Bromo-1-isopropyl-1H-imidazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based compounds are a cornerstone of modern medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents.[1][2] The imidazole scaffold is a versatile pharmacophore capable of a wide range of interactions with biological targets, leading to its prevalence in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[2] The 4-Bromo-1-isopropyl-1H-imidazole core, in particular, offers a strategic synthetic handle for the creation of diverse chemical libraries. The bromine atom at the 4-position allows for a variety of cross-coupling reactions, enabling the generation of a vast array of substituted imidazole derivatives for high-throughput screening (HTS) campaigns.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a hypothetical library derived from the this compound scaffold, named the "BIP-4000 Library," against a panel of cancer cell lines to identify novel cytotoxic agents.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes representative quantitative data from a hypothetical high-throughput screen of the BIP-4000 library against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Such data is crucial for identifying initial "hit" compounds for further development.

Compound IDTarget Cell LineIC50 (µM)
BIP-4001A549 (Lung Carcinoma)8.5
BIP-4001HeLa (Cervical Cancer)12.3
BIP-4001HepG2 (Liver Cancer)9.8
BIP-4001MCF-7 (Breast Cancer)7.2
BIP-4078A549 (Lung Carcinoma)2.1
BIP-4078HeLa (Cervical Cancer)3.5
BIP-4078HepG2 (Liver Cancer)2.9
BIP-4078MCF-7 (Breast Cancer)1.8
BIP-4215A549 (Lung Carcinoma)15.2
BIP-4215HeLa (Cervical Cancer)21.0
BIP-4215HepG2 (Liver Cancer)18.5
BIP-4215MCF-7 (Breast Cancer)14.7
Doxorubicin (Control)A549 (Lung Carcinoma)0.9
Doxorubicin (Control)HeLa (Cervical Cancer)1.1
Doxorubicin (Control)HepG2 (Liver Cancer)0.8
Doxorubicin (Control)MCF-7 (Breast Cancer)0.6

Note: The data presented in this table is representative and compiled from typical IC50 ranges observed for substituted imidazole derivatives in anticancer screens.[3][4]

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds from the BIP-4000 library on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BIP-4000 compound library (10 mM stock in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Multichannel pipette and/or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into 96-well plates.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates to the desired screening concentrations (e.g., a 7-point dilution series from 100 µM to 0.1 µM) in complete medium.

    • Using an automated liquid handler or multichannel pipette, add 1 µL of the diluted compound solutions to the corresponding wells of the cell plates.

    • Include wells with Doxorubicin as a positive control and DMSO as a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (DMSO) wells, which represent 100% cell viability.

    • Calculate the percentage of cell viability for each compound concentration.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation BIP_Compound Imidazole Compound (e.g., BIP-4078) BIP_Compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a common target for anticancer imidazole derivatives.

Experimental Workflow

HTS_Workflow Start Start: Cancer Cell Lines Plate_Cells Plate Cells in 96-well Plates Start->Plate_Cells Add_Compounds Add BIP-4000 Library Compounds (and Controls) Plate_Cells->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate MTT_Assay Perform MTT Cell Viability Assay Incubate->MTT_Assay Read_Plates Read Absorbance (570 nm) MTT_Assay->Read_Plates Data_Analysis Data Analysis: - Normalize Data - Calculate % Viability - Determine IC50 Read_Plates->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for identifying cytotoxic compounds.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Bromo-1-isopropyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-bromo-1-isopropyl-1H-imidazole derivatives, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). This class of compounds holds significant potential in medicinal chemistry and drug discovery, acting as versatile scaffolds for the development of novel therapeutic agents.

Introduction

Imidazole and its derivatives are fundamental heterocyclic structures renowned for their broad spectrum of biological activities.[1] The introduction of a bromine atom and an isopropyl group at specific positions on the imidazole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.[2] Specifically, the bromo substituent at the 4-position serves as a key functional handle for further molecular elaboration through various cross-coupling reactions, while the N-isopropyl group can influence solubility, metabolic stability, and target engagement.[2] Microwave-assisted synthesis has emerged as a green and efficient technology for the rapid synthesis of such heterocyclic compounds, offering advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity over conventional heating methods.[3][4][5]

Applications in Drug Discovery

Substituted imidazole scaffolds are integral to numerous approved drugs and clinical candidates. Derivatives of 4-bromo-1-alkyl-1H-imidazole have been investigated for their potential as inhibitors of various signaling pathways implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Notably, imidazole derivatives have been identified as potent inhibitors of key cellular signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway .

  • p38 MAPK Pathway: This pathway is a critical regulator of inflammatory responses and cellular stress.[][7] Its aberrant activation is associated with chronic inflammatory diseases and cancer.[7][8] Imidazole-based compounds have been successfully designed as p38 MAPK inhibitors, demonstrating therapeutic potential in these conditions.[8]

  • TGF-β Signaling Pathway: The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages.[9][10] Small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase, many of which are based on heterocyclic scaffolds like imidazole, are actively being pursued as anticancer agents.[11][12]

The this compound core provides a strategic starting point for the synthesis of compound libraries targeting these and other important biological pathways.

Experimental Protocols

Two plausible microwave-assisted synthetic strategies for obtaining this compound are presented below. These protocols are based on established methodologies for N-alkylation and bromination of imidazole derivatives under microwave irradiation. Researchers should optimize these conditions for their specific microwave reactor and scale.

Strategy 1: N-Isopropylation of 4-Bromo-1H-imidazole

This two-step approach involves the initial synthesis of 4-bromo-1H-imidazole followed by microwave-assisted N-isopropylation.

Step 1: Synthesis of 4-Bromo-1H-imidazole (Conventional Method)

A common route to 4-bromo-1H-imidazole involves the bromination of imidazole followed by selective debromination.

Reactant/ReagentMolecular WeightMolesEquivalentsAmount
Imidazole68.08 g/mol 0.1 mol1.06.81 g
Bromine159.81 g/mol 0.3 mol3.047.94 g (15.4 mL)
Sodium Sulfite126.04 g/mol 0.5 mol5.063.02 g
Chloroform---200 mL
Water---500 mL

Protocol:

  • In a fume hood, dissolve imidazole (1.0 eq) in chloroform.

  • Slowly add bromine (3.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 1 hour.

  • Remove the solvent under reduced pressure to obtain 2,4,5-tribromo-1H-imidazole.

  • To the crude tribromoimidazole, add a 20% aqueous solution of sodium sulfite.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by vacuum filtration and wash with cold water to yield 4-bromo-1H-imidazole.

Step 2: Microwave-Assisted N-Isopropylation of 4-Bromo-1H-imidazole

Reactant/ReagentMolecular WeightMolesEquivalentsAmount
4-Bromo-1H-imidazole146.97 g/mol 1.0 mmol1.0147 mg
2-Bromopropane122.99 g/mol 1.2 mmol1.2147.6 mg (0.1 mL)
Potassium Carbonate138.21 g/mol 2.0 mmol2.0276.4 mg
N,N-Dimethylformamide (DMF)---3 mL

Protocol:

  • To a 10 mL microwave reaction vessel, add 4-bromo-1H-imidazole (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Add DMF (3 mL) and 2-bromopropane (1.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-20 minutes with a maximum power of 200 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Strategy 2: Bromination of 1-Isopropyl-1H-imidazole

This approach involves the initial synthesis of 1-isopropyl-1H-imidazole followed by microwave-assisted bromination.

Step 1: Synthesis of 1-Isopropyl-1H-imidazole (Conventional Method)

Reactant/ReagentMolecular WeightMolesEquivalentsAmount
Imidazole68.08 g/mol 0.1 mol1.06.81 g
2-Bromopropane122.99 g/mol 0.12 mol1.214.76 g (10.3 mL)
Sodium Hydride (60% in oil)40.00 g/mol 0.11 mol1.14.4 g
Anhydrous THF---150 mL

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-bromopropane (1.2 eq) dropwise and stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation or column chromatography.

Step 2: Microwave-Assisted Bromination of 1-Isopropyl-1H-imidazole

Reactant/ReagentMolecular WeightMolesEquivalentsAmount
1-Isopropyl-1H-imidazole110.16 g/mol 1.0 mmol1.0110 mg
N-Bromosuccinimide (NBS)177.98 g/mol 1.05 mmol1.05187 mg
Acetonitrile---4 mL

Protocol:

  • In a 10 mL microwave reaction vessel, dissolve 1-isopropyl-1H-imidazole (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5-15 minutes with a maximum power of 150 W.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Hypothetical Reaction Parameters for Microwave-Assisted Synthesis

ParameterStrategy 1: N-IsopropylationStrategy 2: Bromination
Microwave Power 200 W150 W
Temperature 120°C100°C
Reaction Time 10 - 20 min5 - 15 min
Solvent DMFAcetonitrile
Base/Reagent K₂CO₃NBS
Expected Yield 60 - 80%70 - 90%

Note: The expected yields are estimates based on similar reactions reported in the literature and require experimental validation.

Visualizations

experimental_workflow cluster_strategy1 Strategy 1: N-Isopropylation cluster_strategy2 Strategy 2: Bromination s1_start 4-Bromo-1H-imidazole s1_reagents 2-Bromopropane, K₂CO₃, DMF s1_start->s1_reagents s1_mw Microwave Irradiation (120°C, 10-20 min) s1_reagents->s1_mw s1_workup Workup & Purification s1_mw->s1_workup s1_product This compound s1_workup->s1_product s2_start 1-Isopropyl-1H-imidazole s2_reagents NBS, Acetonitrile s2_start->s2_reagents s2_mw Microwave Irradiation (100°C, 5-15 min) s2_reagents->s2_mw s2_workup Workup & Purification s2_mw->s2_workup s2_product This compound s2_workup->s2_product

Caption: Microwave-assisted synthetic workflows for this compound.

p38_MAPK_pathway stimuli Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 4-Bromo-1-isopropyl- 1H-imidazole Derivative inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Suzuki-Miyaura cross-coupling of bromoimidazoles. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of bromoimidazoles?

A1: The three most prevalent side reactions are:

  • Protodebromination (Dehalogenation): The bromo-substituent on the imidazole ring is replaced by a hydrogen atom, leading to the formation of an imidazole byproduct. This is often a significant issue with electron-rich N-heterocycles.

  • Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]

  • Protodeborylation: The boronic acid starting material is converted back to its corresponding arene or heteroarene through the cleavage of the C-B bond. This can be prevalent with unstable boronic acids, especially under basic aqueous conditions.

Q2: My Suzuki coupling of an unprotected bromoimidazole is giving low yields. What is the likely cause?

A2: Low yields with unprotected bromoimidazoles are common and often attributed to catalyst inhibition.[3] The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium catalyst, deactivating it and hindering the catalytic cycle. Additionally, unprotected N-H groups in azoles can lead to the formation of catalytically inactive palladium-azolyl intermediates.[4] Protodebromination is also a more significant side reaction with unprotected N-H pyrroles and imidazoles.[5]

Q3: How can I prevent protodebromination in my reaction?

A3: To minimize protodebromination, consider the following strategies:

  • N-Protection: Protecting the imidazole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can significantly suppress protodebromination.[5]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over the dehalogenation pathway.

  • Base Selection: Use a weaker, non-hydrated inorganic base like anhydrous K₃PO₄ or Cs₂CO₃. Strong bases can sometimes be a source of hydrides, leading to dehalogenation.

  • Solvent System: Use aprotic solvents like dioxane, THF, or toluene. While some water is often necessary, excessive amounts can be a proton source.

Q4: What is the role of the base in the Suzuki coupling, and how does it affect side reactions?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6] However, the choice and amount of base can influence side reactions. Stronger bases can promote protodeborylation. The presence of water with the base can also be a source of protons for protodebromination. Therefore, screening different bases is often necessary to optimize the reaction.

Q5: When should I consider using a boronic ester or trifluoroborate salt instead of a boronic acid?

A5: Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are more stable alternatives to boronic acids and are less prone to protodeborylation.[7] They are particularly useful when working with boronic acids that are known to be unstable under the reaction conditions or during purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiments with bromoimidazoles.

Problem 1: Low or No Conversion of Bromoimidazole

Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation For unprotected imidazoles, the nitrogen lone pair can poison the catalyst. Solution: Protect the imidazole nitrogen with a Boc group. Alternatively, use specialized ligands (e.g., bulky biaryl phosphines like SPhos or XPhos) that can shield the palladium center.[4]
Inactive Catalyst The palladium source may be old or decomposed. Solution: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques are used throughout the setup.
Inefficient Oxidative Addition The C-Br bond on the imidazole may be less reactive due to electronic effects. Solution: Increase the reaction temperature, or screen more electron-rich and bulky ligands to facilitate oxidative addition.[7]
Poorly Chosen Base The base may not be effective in promoting transmetalation. Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required.

Problem 2: Significant Formation of Side Products

Side Product Observed Potential Cause Suggested Solution
Protodebromination (Imidazole byproduct) The N-H proton on an unprotected imidazole can participate in side reactions. The solvent (e.g., alcohols) or residual water can act as a proton source.[5]Solution 1 (Highly Recommended): Protect the imidazole nitrogen with a Boc group. Solution 2: Use anhydrous solvents and a non-hydrated base (e.g., anhydrous K₃PO₄).
Homocoupling (Biaryl from boronic acid) Presence of oxygen in the reaction mixture.[1]Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Protodeborylation (Arene from boronic acid) The boronic acid is unstable under the reaction conditions (especially with aqueous base).Solution: Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt. Minimize the amount of water in the reaction or use anhydrous conditions if possible.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the effect of different reaction conditions on the yield of the desired product in the Suzuki coupling of bromoimidazoles. Note that yields of side products are often not reported, but their prevalence can be inferred from lower yields of the desired product.

Table 1: Effect of N-Protection on Suzuki Coupling of 4-Bromoimidazole

BromoimidazoleBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-imidazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1002431[3]
1-Boc-4-bromoimidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O804~85 (estimated)Qualitative data suggests significantly higher yields upon protection.[5]

Table 2: Comparison of Bases in Suzuki Coupling

Bromo-substrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1H-imidazole2-Naphthylboronic acidPdCl₂(dppf)CsF Toluene/H₂O110 (MW)90[8]
4-Bromo-1H-imidazoleArylboronic acidsPd(PPh₃)₄Na₂CO₃ DMF/H₂O110 (MW)35-95[8]
2-Bromo-1H-benzimidazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ Dioxane/H₂O10095[9]

Experimental Protocols

Protocol 1: N-Boc Protection of 4(5)-Bromo-1H-imidazole

This procedure describes the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group to improve yields and reduce side reactions in subsequent Suzuki couplings.

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4(5)-bromo-1H-imidazole (1.0 eq) and TEA or DIPEA (3.0 eq) in a 2:1 mixture of THF and water.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Boc₂O (1.5 eq) to the solution in one portion.

  • Stir the reaction at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected bromoimidazole.[10][11]

Protocol 2: Suzuki-Miyaura Coupling of 1-Boc-4-bromoimidazole with Phenylboronic Acid

This protocol provides a general method for the Suzuki coupling of an N-protected bromoimidazole.

Materials:

  • 1-Boc-4-bromoimidazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 1-Boc-4-bromoimidazole, phenylboronic acid, and K₂CO₃.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Boc-4-phenyl-1H-imidazole.

Protocol 3: N-Boc Deprotection of Arylimidazole

This procedure describes the removal of the Boc protecting group to yield the free arylimidazole.

Materials:

  • 1-Boc-4-phenyl-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected arylimidazole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product (the TFA salt of the amine) can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free arylimidazole.[10][12]

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction in Suzuki Coupling of Bromoimidazole q1 Is the imidazole N-H unprotected? start->q1 sol1 Protect imidazole with Boc group. See Protocol 1. q1->sol1 Yes q2 Are side products observed? q1->q2 No sol1->q2 sol2 Use bulky ligands (e.g., SPhos, XPhos) and screen bases (K3PO4, Cs2CO3). q2->sol2 No side_prod1 Protodebromination (Imidazole byproduct) q2->side_prod1 Yes side_prod2 Homocoupling (Biaryl byproduct) q2->side_prod2 sol3 Use anhydrous solvents. Ensure base is not hydrated. Consider N-protection. side_prod1->sol3 sol4 Thoroughly degas reaction mixture and solvents before adding catalyst. side_prod2->sol4

Caption: A decision tree for troubleshooting low yields in Suzuki coupling of bromoimidazoles.

Suzuki_Side_Reactions cluster_main Desired Suzuki Coupling Pathway cluster_side Common Side Reactions Bromoimidazole Bromoimidazole (Ar-Br) Pd_cat Pd(0) Catalyst Bromoimidazole->Pd_cat Oxidative Addition Protodebromination Protodebromination Product (Ar-H) Bromoimidazole->Protodebromination [H] source (e.g., H2O, solvent) BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Pd_cat Transmetalation Homocoupling Homocoupling Product (Ar'-Ar') BoronicAcid->Homocoupling O2, Pd(II) CoupledProduct Coupled Product (Ar-Ar') Pd_cat->CoupledProduct Reductive Elimination

Caption: Simplified overview of the desired Suzuki pathway versus common side reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of electron-rich heterocycles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of an electron-rich heterocycle (e.g., pyridine, indole, pyrrole) resulting in a low yield?

A1: Low yields in the amination of electron-rich heterocycles can be attributed to several factors. A systematic investigation of the following is recommended:

  • Catalyst Poisoning: The heteroatom (typically nitrogen) in your substrate can coordinate to the palladium center, inhibiting its catalytic activity. This is a particularly common issue with pyridinic substrates.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the reaction. For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often required to prevent substrate coordination and facilitate reductive elimination.

  • Incorrect Base Selection: The base's strength and solubility are crucial. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could lead to side reactions with sensitive functional groups.[1]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can lead to catalyst deactivation.

  • Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently. However, excessively high temperatures can cause catalyst decomposition.

Q2: I am observing significant hydrodehalogenation of my heteroaryl halide. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often occurs when the desired reductive elimination is slow. To suppress this, consider the following:

  • Ligand Modification: Employ more sterically hindered and electron-rich ligands (e.g., biarylphosphine ligands like RuPhos or BrettPhos). These can accelerate the rate of reductive elimination relative to competing side reactions.

  • Base Purity: Ensure your base is anhydrous and high-purity. Traces of hydroxide or moisture can promote hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway.

  • Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can be a proton source for hydrodehalogenation.

Q3: How do I choose the right ligand for my specific electron-rich heterocycle?

A3: Ligand selection is highly dependent on the substrate. Here are some general guidelines:

  • For Pyridines: Due to the potential for catalyst poisoning by the pyridine nitrogen, bulky ligands are essential. Ligands like RuPhos, XPhos, and BrettPhos are often effective as they create a sterically hindered environment around the palladium center.

  • For Indoles and Pyrroles: These N-H containing heterocycles can be challenging. For the N-arylation of indoles, ligands such as DavePhos have shown good results.[2] The choice of base is also critical to avoid deprotonation at the wrong position.

  • For Less Reactive Heteroaryl Chlorides: The oxidative addition of a C-Cl bond is often the rate-limiting step. Highly electron-rich and bulky ligands are necessary to facilitate this step. Pre-catalysts, such as G3 or G4 palladacycles, can also be more effective than generating the active catalyst in situ from Pd(OAc)₂.

Q4: Which base should I use for my reaction?

A4: The choice of base is a balance between reactivity and functional group compatibility.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often lead to higher reaction rates at lower temperatures. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[2]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures, higher catalyst loadings, or more active catalyst systems to achieve good yields.[1] The solubility of inorganic bases can also impact the reaction rate, so vigorous stirring is important.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of electron-rich heterocycles.

Problem 1: Low or No Conversion

  • Visual Inspection:

    • Formation of Palladium Black: A black precipitate indicates catalyst decomposition.

    • No Color Change: The reaction mixture remaining colorless or the color of the starting materials suggests the catalyst is not active.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure the reaction was set up and maintained under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst.

    • Check Reagent Purity: Use freshly purified and dried reagents and solvents.

    • Optimize Catalyst System:

      • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from 1-2 mol% to up to 5 mol% may be necessary.

      • Switch to a Pre-catalyst: Use a well-defined pre-catalyst (e.g., an XPhos Pd G3) for more reliable activation of the active Pd(0) species.

      • Screen Ligands: If using a less bulky ligand, switch to a more sterically hindered biarylphosphine ligand (see Ligand Selection Guide below).

    • Adjust Reaction Temperature: If the reaction is sluggish, cautiously increase the temperature in 10 °C increments. Monitor for signs of decomposition.

    • Re-evaluate Base Choice: If using a weak base, consider switching to a stronger base like NaOtBu, provided your substrate is compatible.

Problem 2: Product Decomposition

  • Symptom: Initial product formation is observed (by TLC or LC-MS), but the product concentration decreases over time, or significant byproduct formation is seen.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can lead to the degradation of sensitive heterocyclic products. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Weaker Base: If the product is base-sensitive, switch from a strong alkoxide base to a milder carbonate or phosphate base.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Data Presentation

The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of various electron-rich heterocycles. This data can serve as a starting point for your own reaction optimization.

Table 1: Comparison of Ligands and Bases for the Amination of 2-Bromopyridine Derivatives

AminePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
Cyclohexane-1,2-diamine[Pd₂(dba)₃](±)-BINAPNaOt-BuToluene8060
N-methyl(phenyl)methanaminePd(OAc)₂dpppNaOt-BuTolueneReflux90.7
AnilineXPhos Pd G2XPhosDBUToluene100"Hit"
MorpholinePd(OAc)₂RuPhosK₂CO₃Dioxane10085
PyrrolidinePd₂(dba)₃XantphosCs₂CO₃Dioxane10092

"Hit" indicates a qualitative result from a high-throughput screening experiment where product formation was observed but not quantified.

Table 2: Amination of Bromoindoles and Bromopyrroles

Heteroaryl HalideAminePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
5-BromoindoleAnilinePd(OAc)₂DavePhosNaOt-BuToluene10088
5-BromoindoleMorpholineXPhos Pd G3XPhosK₃PO₄t-BuOH10095
3-BromopyrroleBenzylaminePd₂(dba)₃BrettPhosLHMDSTHF8075
N-Boc-3-bromopyrrolePiperidinePd(OAc)₂XPhosCs₂CO₃Dioxane11091

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide

Note: This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Add the heteroaryl bromide (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Amination using a Pre-catalyst (e.g., XPhos Pd G3)

  • Reaction Setup: In a glovebox, add the heteroaryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%) to a vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (2 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).

  • Work-up and Purification: Follow steps 6 and 7 from the general protocol above.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L OA_complex [Ar(Het)-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition Amine_complex [Ar(Het)-Pd(II)(L)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex [Ar(Het)-Pd(II)(L)(NR¹R²)] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar(Het)-NR¹R² Amido_complex->Product ArX Ar(Het)-X ArX->OA_complex Amine HNR¹R² Amine->Amine_complex Base Base Base->Amine_complex BaseH [Base-H]⁺X⁻ BaseH->Amido_complex Troubleshooting_Workflow cluster_catalyst Catalyst Optimization start Low or No Yield check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert optimize_catalyst Optimize Catalyst System check_inert->optimize_catalyst If no improvement success Reaction Successful check_inert->success If successful increase_loading Increase Catalyst Loading (up to 5 mol%) optimize_catalyst->increase_loading increase_temp Increase Temperature change_base Change Base increase_temp->change_base If decomposition or no improvement increase_temp->success If successful change_base->success If successful use_precatalyst Switch to Pre-catalyst (e.g., G3/G4) increase_loading->use_precatalyst If still low yield screen_ligands Screen Bulky Ligands (e.g., RuPhos, BrettPhos) use_precatalyst->screen_ligands If necessary screen_ligands->increase_temp If still low yield screen_ligands->success If successful Ligand_Selection_Guide start Select Heteroaryl Substrate pyridine Pyridine Derivative (High risk of catalyst poisoning) start->pyridine indole_pyrrole Indole/Pyrrole Derivative (N-H acidity is a factor) start->indole_pyrrole other_het Other Electron-Rich Heterocycle start->other_het ligand_pyridine Recommendation: - RuPhos - XPhos - BrettPhos (Bulky, electron-rich ligands) pyridine->ligand_pyridine ligand_indole_pyrrole Recommendation: - DavePhos (for N-arylation) - XPhos (Consider base carefully) indole_pyrrole->ligand_indole_pyrrole ligand_other Recommendation: - Start with XPhos or RuPhos - Screen other biarylphosphine ligands other_het->ligand_other

References

Technical Support Center: Synthesis of 4-Substituted-1-isopropyl-1H-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-substituted-1-isopropyl-1H-imidazoles.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, presented in a question-and-answer format.

Question 1: My N-isopropylation reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-isopropylation of 4-substituted imidazoles can arise from several factors, primarily related to incomplete deprotonation, the reactivity of the isopropylating agent, and steric hindrance.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base is critical for the complete deprotonation of the imidazole nitrogen, which enhances its nucleophilicity.[1]

    • Strong Bases: For less reactive starting materials, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended to ensure complete deprotonation.[1]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient, especially with more reactive isopropylating agents.[1] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like DMF, Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the imidazole and the base.[1]

  • Assess the Isopropylating Agent: The reactivity of the alkylating agent follows the order: Isopropyl Iodide > Isopropyl Bromide > Isopropyl Chloride.[1] If you are using isopropyl chloride and observing low reactivity, consider switching to the bromide or iodide. Ensure the agent is pure and has not degraded.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition. It is advisable to start at a moderate temperature (e.g., 60 °C) and adjust as needed while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Consider Steric Hindrance: A bulky 4-substituent on the imidazole ring can sterically hinder the approach of the isopropyl group to the adjacent nitrogen (N1). In such cases, the reaction may require more forcing conditions (stronger base, higher temperature, longer reaction time).

Question 2: My reaction is producing a mixture of 1,4- and 1,5-isopropyl-substituted regioisomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles is a common challenge. The formation of 1,4- and 1,5-isomers is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[2][3]

Strategies to Enhance Regioselectivity:

  • Steric Control: The steric bulk of both the 4-substituent and the incoming isopropyl group plays a significant role.[2] Alkylation generally favors the less sterically hindered nitrogen atom.[2] Therefore, a bulkier 4-substituent will favor the formation of the 1,5-isomer.

  • Electronic Effects: Electron-withdrawing groups at the 4-position decrease the nucleophilicity of the adjacent nitrogen (N1), thus favoring alkylation at the more remote nitrogen (N3) to yield the 1,5-isomer.[2] Conversely, electron-donating groups can increase the electron density at N1, potentially favoring the 1,4-isomer.

  • Reaction Conditions:

    • Kinetic vs. Thermodynamic Control: Running the reaction at a lower temperature for a shorter duration may favor the kinetically preferred product, while higher temperatures and longer reaction times can allow for equilibration to the more thermodynamically stable isomer.[4]

    • Protecting Groups: A strategic approach involves the use of a protecting group to block one of the nitrogen atoms, directing the isopropylation to the desired position. The protecting group is subsequently removed.

Question 3: I am observing the formation of a significant amount of a di-alkylated side product. How can I minimize this?

Answer:

The formation of a quaternary imidazolium salt is a common side reaction, occurring when the N-isopropylated product undergoes a second alkylation.[5] This is more prevalent with highly reactive alkylating agents.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 4-substituted imidazole (e.g., 1.1 to 1.2 equivalents) relative to the isopropylating agent.[5]

  • Slow Addition of Alkylating Agent: Adding the isopropylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reaction of the product.[1][5]

Question 4: I am struggling to separate the 1,4- and 1,5-regioisomers. What are the recommended purification techniques?

Answer:

The separation of imidazole regioisomers can be challenging due to their similar physical properties.

Recommended Separation Methods:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating regioisomers.[6] Both normal-phase and reverse-phase HPLC can be explored, and the choice of the stationary and mobile phases will depend on the specific properties of the isomers.

  • Fractional Crystallization: If the regioisomers are crystalline and have different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique.

  • Selective Precipitation via Salt Formation: If the two regioisomers have a significant difference in their basicity (pKa), slow addition of a strong acid (e.g., p-toluenesulfonic acid) can lead to the preferential precipitation of the more basic isomer as a salt.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-substituted-1-isopropyl-1H-imidazoles?

A1: The most common approach involves a two-step process: first, the synthesis of the 4-substituted imidazole, followed by N-isopropylation. Several classical methods can be used to synthesize the 4-substituted imidazole core, including the Radziszewski, Wallach, and Marckwald syntheses.[8]

Q2: How can I confirm the identity of the 1,4- and 1,5-regioisomers?

A2: Unambiguous identification of the isolated regioisomers is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[6] 1D NMR (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to distinguish between the isomers based on differences in chemical shifts and coupling constants.[6]

Q3: Are there any one-pot methods available for the synthesis of 1,4-disubstituted imidazoles?

A3: Yes, there are several one-pot methods, such as the Van Leusen imidazole synthesis, which can provide 1,4-disubstituted imidazoles regioselectively from tosylmethyl isocyanide (TosMIC) reagents and imines.[9]

Data Presentation

The following table summarizes the impact of the N-substituent and reaction conditions on the regioisomeric ratio in the synthesis of substituted trifluoromethyl-imidazoles, which can provide insights into the synthesis of 4-substituted-1-isopropyl-1H-imidazoles.

EntryN-Substituent4-SubstituentSolventTemperature (°C)BaseRegioisomeric Ratio (1,4-isomer : 1,5-isomer)
1MethylPhenylTHF25K₂CO₃60:40
2IsopropylPhenylTHF25K₂CO₃85:15
3Methyl4-MethoxyphenylTHF25K₂CO₃70:30
4Methyl4-NitrophenylTHF25K₂CO₃55:45
5IsopropylPhenylDioxane80DBU95:5
(Data adapted from a study on trifluoromethyl-imidazoles and may require optimization for other 4-substituted imidazoles)[4]

Experimental Protocols

Protocol 1: General Procedure for N-Isopropylation of a 4-Substituted Imidazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-substituted imidazole (1.0 equiv)

  • Isopropyl bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-substituted imidazole in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (as an example of 4-substituted imidazole synthesis)

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.[8]

Visualizations

Troubleshooting_Workflow cluster_start Start: Synthesis of 4-Substituted-1-isopropyl-1H-imidazole cluster_problem Problem Identification cluster_solutions1 Troubleshooting Low Yield cluster_solutions2 Improving Regioselectivity cluster_solutions3 Minimizing Side Products cluster_end Outcome start Reaction Setup problem Low Yield? start->problem problem2 Mixture of Regioisomers? problem->problem2 No solution1a Check Base/Solvent System (e.g., NaH/DMF) problem->solution1a Yes problem3 Side Product Formation? problem2->problem3 No solution2a Lower Temperature (Kinetic Control) problem2->solution2a Yes solution3a Adjust Stoichiometry (Excess Imidazole) problem3->solution3a Yes end_node Successful Synthesis problem3->end_node No solution1b Use More Reactive Alkylating Agent (e.g., i-PrI) solution1a->end_node solution1c Optimize Temperature solution1b->end_node solution1c->end_node solution2b Consider Steric/Electronic Effects of 4-Substituent solution2a->end_node solution2b->end_node solution3b Slow Addition of Alkylating Agent solution3a->end_node solution3b->end_node

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Regioselectivity_Factors cluster_main Factors Influencing Regioselectivity in N-Isopropylation cluster_factors Controlling Factors cluster_outcomes Favored Isomer main_node Regioisomeric Ratio (1,4- vs 1,5-) factor1 Steric Hindrance (4-Substituent & Isopropyl Group) main_node->factor1 factor2 Electronic Effects (Electron-Withdrawing vs. -Donating) main_node->factor2 factor3 Reaction Conditions (Base, Solvent, Temperature) main_node->factor3 outcome1 Favors Less Hindered Nitrogen factor1->outcome1 outcome2 Favors N remote from EWG factor2->outcome2 outcome3 Kinetic vs. Thermodynamic Product factor3->outcome3

Caption: Key factors influencing the regioselectivity of N-isopropylation.

References

Technical Support Center: Purification of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-bromo-1-isopropyl-1H-imidazole reaction products. The information is tailored to researchers, scientists, and drug development professionals encountering common challenges during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor separation of product from starting material (1-isopropyl-1H-imidazole) by column chromatography. The solvent system is too polar, causing the product and starting material to elute too quickly and close together.- Use a less polar solvent system. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce tailing of the basic imidazole compounds on the acidic silica gel.
Presence of multiple spots on TLC after reaction, suggesting isomers. The bromination of 1-isopropyl-1H-imidazole can potentially yield both 4-bromo and 5-bromo isomers, which may have very similar polarities.- Optimize the column chromatography conditions by using a long column and a shallow gradient of the eluent to improve resolution.- Consider preparative TLC or HPLC for separating closely related isomers if column chromatography is insufficient.
Product appears as an oil, although it is expected to be a solid. The product may be impure, with unreacted starting materials or solvent residues depressing the melting point.- Ensure all volatile starting materials and solvents are removed under high vacuum.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.- Re-purify the oil by column chromatography.
Low recovery of the product after column chromatography. The product may be partially adsorbing to the silica gel, or it may be volatile and lost during solvent removal.- After eluting the product, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining adsorbed material.- Use care during solvent evaporation; avoid excessive heating and high vacuum for prolonged periods.
The purified product is colored (yellow or brown). The product may be unstable and decomposing, or trace impurities may be present.- Recrystallization from a suitable solvent can remove colored impurities.- Store the purified compound under an inert atmosphere and at a low temperature (2-8°C) to prevent degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: Common impurities include unreacted 1-isopropyl-1H-imidazole, the isomeric 5-bromo-1-isopropyl-1H-imidazole, and potentially di-brominated products. The presence and ratio of these impurities will depend on the specific reaction conditions used for the bromination.

Q2: What is a good starting solvent system for column chromatography to purify this compound?

A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. Based on the purification of similar N-alkylated imidazoles, a gradient elution starting from a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

Q3: My compound is basic. Will it have issues with silica gel during column chromatography?

A3: Yes, basic compounds like imidazoles can interact with the acidic silica gel, leading to tailing of spots on TLC and poor separation during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: For N-alkyl-bromo-imidazoles, which are often solids, recrystallization can be an effective final purification step. Potential solvent systems include mixed solvents like hexane/ethyl acetate or hexane/acetone. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purification. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the product from impurities. The spots can be visualized under UV light (254 nm). Staining with iodine can also be used.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture in various ratios of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

  • Erlenmeyer flask, condenser, and filtration apparatus

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential hot solvent system. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical purification outcomes for N-alkylated bromo-imidazoles based on literature for analogous compounds. The actual yield and purity will depend on the specific reaction and purification conditions.

Purification Method Typical Eluent/Solvent System Expected Purity Typical Yield
Flash Column ChromatographyHexane/Ethyl Acetate gradient (with optional 0.1% Triethylamine)>95%60-90%
RecrystallizationHexane/Ethyl Acetate>98%70-95% (from partially pure material)

Visualizations

Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Start Crude Reaction Mixture Extraction Extraction with Organic Solvent Start->Extraction Washing Washing with Brine/Water Extraction->Washing Drying Drying over Na2SO4/MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration ColumnChromatography Flash Column Chromatography Concentration->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions SolventRemoval Solvent Removal CombineFractions->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct Recrystallization Optional Recrystallization PureProduct->Recrystallization FinalProduct Highly Pure Product Recrystallization->FinalProduct

Caption: Purification workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting Purification Issues cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Purification Outcome Cause1 Incorrect Solvent System Problem->Cause1 Cause2 Isomer Co-elution Problem->Cause2 Cause3 Compound Tailing on Silica Problem->Cause3 Cause4 Product Instability Problem->Cause4 Solution1 Optimize Eluent Polarity Cause1->Solution1 Solution2 Use Long Column/ Shallow Gradient Cause2->Solution2 Solution3 Add Basic Modifier (e.g., Triethylamine) Cause3->Solution3 Solution4 Recrystallize/ Store Cold & Inert Cause4->Solution4

Caption: Logic for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Imidazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving imidazole-containing substrates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, providing targeted solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura/Heck/Buchwald-Hartwig reaction with an imidazole substrate is resulting in a low or non-existent yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed cross-coupling reactions with imidazole substrates are a common problem and can often be attributed to catalyst deactivation or inhibition. The imidazole moiety, particularly an unprotected N-H group, can coordinate to the palladium center, leading to catalytically inactive species.[1] A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Use Fresh Catalyst/Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are not degraded. Older reagents can be a source of failure. Consider using a more stable and reliable precatalyst.[1]

    • Increase Catalyst Loading: For particularly challenging imidazole substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may improve the yield.[1][2]

  • Reaction Conditions:

    • Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] It is critical to rigorously degas all solvents and reagents and to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]

    • Optimize Ligand Selection: The choice of ligand is crucial. For electron-rich imidazole substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step and shield the metal center from inhibitory coordination by the imidazole.[1]

    • Screen Different Bases: The base plays a critical role in the catalytic cycle. For Buchwald-Hartwig aminations with unprotected bromoimidazoles, a strong, non-nucleophilic base like LiHMDS has been shown to be effective.

  • Substrate-Related Issues:

    • Purity of Starting Materials: Impurities in either the imidazole substrate or the coupling partner can act as catalyst poisons. Ensure high purity of all reagents.[1]

    • N-Protection of Imidazole: The unprotected N-H of the imidazole ring is a primary cause of catalyst inhibition.[1] Protecting the imidazole nitrogen with a suitable group (e.g., SEM, MOM, or tosyl) can prevent coordination to the palladium and significantly improve yields.

Issue 2: Reaction Stalls and/or Palladium Black Formation

Question: My reaction starts, but then stalls before completion, and I observe a black precipitate. What is happening and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through aggregation.[3] The active, soluble Pd(0) species can agglomerate into larger, inactive palladium nanoparticles or bulk metal, effectively removing the catalyst from the reaction cycle. This is often triggered by high temperatures, high catalyst concentrations, or an inadequate ligand-to-metal ratio.[3]

Troubleshooting Steps:

  • Ligand Stabilization:

    • Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands form stable complexes with the palladium center, preventing aggregation.

    • Maintain Appropriate Ligand-to-Metal Ratio: An excess of the ligand relative to the palladium source can help maintain the catalyst in its active, soluble form.

  • Reaction Parameter Optimization:

    • Lower Reaction Temperature: High temperatures can accelerate the rate of catalyst aggregation. If possible, screen lower reaction temperatures.

    • Control Catalyst Concentration: Avoid excessively high initial concentrations of the palladium catalyst.

  • Consider a Heterogeneous Catalyst:

    • For some applications, a heterogeneous catalyst with palladium supported on a solid matrix like carbon can physically prevent the aggregation of palladium particles.

Issue 3: Inconsistent Results and Reaction Reproducibility

Question: I am getting inconsistent yields and reaction times between different batches of the same reaction. What could be causing this variability?

Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality that have a significant impact on the sensitive catalytic cycle.

Troubleshooting Steps:

  • Strict Inert Atmosphere: Ensure that your technique for creating and maintaining an inert atmosphere is consistent and effective for every reaction. Even minor oxygen exposure can lead to catalyst deactivation and variable results.[3]

  • Reagent Purity and Water Content:

    • Use reagents from the same batch if possible, and always ensure their purity.

    • The water content in solvents and bases can significantly affect the reaction. Use anhydrous solvents when required and ensure bases are properly dried or use a consistent grade.

  • Precise Reagent Addition: Ensure accurate and consistent measurement and addition of all reagents, especially the catalyst, ligand, and base. Small variations in these critical components can lead to different outcomes.

Data Presentation: Ligand and Base Effects on Yield

The following tables summarize quantitative data from the literature on the impact of different ligands and bases on the yield of palladium-catalyzed cross-coupling reactions with imidazole and related N-heterocyclic substrates.

Table 1: Ligand Effect on Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole with Aniline

Ligand (L/Pd ratio)BaseSolventTemp (°C)Time (h)Yield (%)
tBuBrettPhos (1:1)LiHMDSTHFRT1285
RuPhos (1:1)LiHMDSTHFRT12<5
XPhos (1:1)LiHMDSTHFRT12<5

Data adapted from a study on the amination of unprotected bromoimidazoles.

Table 2: Conditions for Suzuki-Miyaura Coupling of 2-Chloro-4,5-dimethyl-1H-imidazole with Arylboronic Acid

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10070-90
Pd(PPh₃)₄ (5)-Cs₂CO₃Toluene/H₂O11060-85
Pd₂ (dba)₃ (1.5)XPhos (3)K₃PO₄THF8075-95

This table represents typical starting conditions and expected yield ranges based on common practices for challenging substrates.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Unprotected Bromoimidazole

This protocol is adapted from a procedure for the amination of 4-bromo-1H-imidazole.

  • Reaction Setup: To an oven-dried reaction tube, add the bromoimidazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., tBuBrettPhos G3, 0.02 mmol, 2 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (3 mL) via syringe.

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 mmol, 2.2 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of Catalyst Deactivation by Transmission Electron Microscopy (TEM)

This protocol provides a general workflow for preparing a sample of a reaction mixture to observe palladium black formation.

  • Sample Preparation:

    • At the point where reaction stalling and black precipitate formation are observed, take a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

    • Dilute the aliquot with a suitable solvent (the same as the reaction solvent) to a concentration appropriate for TEM analysis.

  • Grid Preparation:

    • Place a drop of the diluted suspension onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely in a dust-free environment.

  • TEM Analysis:

    • Load the grid into the TEM instrument.

    • Acquire images at various magnifications to observe the morphology and size distribution of the palladium particles. Aggregated, inactive catalyst will appear as larger, irregular nanoparticles.

Protocol 3: Characterization of Catalyst Oxidation State by X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to determine the oxidation state of the palladium in fresh and deactivated catalysts.

  • Sample Preparation:

    • Fresh Catalyst: Press a small amount of the fresh palladium catalyst onto a sample holder.

    • Deactivated Catalyst: Isolate the palladium black from the reaction mixture by filtration or centrifugation. Wash the solid with a suitable solvent to remove any adsorbed organic residues and dry it under vacuum. Mount the dried powder on a sample holder.

  • XPS Analysis:

    • Introduce the sample holder into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform a high-resolution scan of the Pd 3d region.

  • Data Interpretation:

    • The binding energy of the Pd 3d peaks will indicate the oxidation state. Metallic Pd(0) typically shows a Pd 3d₅/₂ peak around 335.0-335.5 eV, while oxidized Pd(II) species will appear at higher binding energies (around 336.5-338.0 eV). A significant increase in the intensity of the Pd(II) peak in the deactivated catalyst would indicate oxidative deactivation.

Visualizing Deactivation and Troubleshooting

The following diagrams illustrate the key processes involved in palladium catalysis with imidazole substrates, potential deactivation pathways, and a logical workflow for troubleshooting common issues.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 LPd(0) OA_complex Ar-Pd(II)-X(L) Pd0->OA_complex Oxidative Addition (Ar-X) Pd_black Palladium Black (Inactive) Pd0->Pd_black Aggregation Oxidized_Pd Pd(II) Species (Inactive) Pd0->Oxidized_Pd Oxidation (O₂) Amine_complex Ar-Pd(II)-NHR'R''(L) OA_complex->Amine_complex Amine Coordination & Deprotonation Inhibited_complex [(Imidazole)₂-Pd(II)-Ar(L)] (Inactive) OA_complex->Inhibited_complex Imidazole Coordination Product_complex Product-Pd(0) Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release Imidazole Imidazole Substrate Imidazole->Inhibited_complex

Figure 1: Catalytic cycle and common deactivation pathways.

G cluster_solutions Solutions start Low/No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions check_substrate Evaluate Substrate (Purity, N-H group) start->check_substrate sol_reagents Use Fresh Catalyst/ Precatalyst & Ligand check_reagents->sol_reagents sol_conditions Degas Thoroughly/ Optimize Ligand & Base check_conditions->sol_conditions sol_substrate Purify Substrate/ Protect Imidazole N-H check_substrate->sol_substrate end Improved Yield sol_reagents->end Re-run Experiment sol_conditions->end Re-run Experiment sol_substrate->end Re-run Experiment

Figure 2: Troubleshooting workflow for low product yield.

References

How to avoid debromination in 4-bromoimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with 4-bromoimidazole, with a primary focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in 4-bromoimidazole reactions?

A1: Debromination is an undesired side reaction where the bromine atom on the 4-bromoimidazole ring is replaced by a hydrogen atom, leading to the formation of imidazole as a byproduct. This side reaction reduces the yield of your desired product and introduces impurities that can be challenging to separate, complicating downstream applications.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, debromination is often caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources, including the solvent (e.g., alcohols, water), the base (especially strong bases like alkoxides), or other impurities in the reaction mixture. The Pd-H species can then react with 4-bromoimidazole to replace the bromine with hydrogen.

Q3: How does the N-H group on the imidazole ring contribute to debromination?

A3: The acidic proton on the nitrogen of an unprotected imidazole can interfere with catalytic cycles, potentially leading to catalyst deactivation or promoting side reactions. In cross-coupling reactions, the presence of a free N-H group can lead to extensive dehalogenation.[1] Therefore, protecting the imidazole nitrogen is a crucial first step in many cases to suppress this side reaction.[1]

Q4: Can debromination occur during N-alkylation of 4-bromoimidazole?

A4: While less common than in cross-coupling reactions, debromination during N-alkylation can occur under certain conditions, particularly with strong bases or at elevated temperatures. The choice of base and solvent is critical to minimize this and other side reactions like the formation of dialkylated imidazolium salts.

Q5: Why is debromination a concern during lithiation of 4-bromoimidazole?

A5: Lithiation of 4-bromoimidazole aims to generate a lithiated intermediate for subsequent reaction with an electrophile. However, this intermediate is highly basic and can be quenched by trace amounts of protic sources (like water or alcohols) in the reaction mixture, resulting in the debrominated imidazole. This makes rigorous control of anhydrous conditions essential.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with 4-bromoimidazole.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant amount of imidazole byproduct detected by LC-MS or NMR.

  • Low yield of the desired coupled product.

  • Complex crude reaction mixture that is difficult to purify.

Troubleshooting Workflow:

start Debromination Observed protect_N Protect Imidazole Nitrogen start->protect_N Is the imidazole N-H unprotected? optimize_base Optimize Base start->optimize_base If N is already protected protect_N->optimize_base If already protected or issue persists resolved Problem Resolved protect_N->resolved Improved optimize_ligand Optimize Ligand/Catalyst optimize_base->optimize_ligand Still issues? optimize_base->resolved Improved lower_temp Lower Reaction Temperature optimize_ligand->lower_temp Still issues? optimize_ligand->resolved Improved check_reagents Check Reagents & Solvents lower_temp->check_reagents Still issues? lower_temp->resolved Improved check_reagents->resolved Improved

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
Unprotected Imidazole N-H Protect the imidazole nitrogen with a suitable protecting group (e.g., SEM, Trityl, Boc, Tosyl).The acidic N-H proton can interfere with the catalytic cycle and promote dehalogenation. N-protection is often the most effective first step.[1]
Inappropriate Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.Strong bases can promote the formation of Pd-H species, which are responsible for debromination. Weaker bases are less likely to generate these hydride species.
Suboptimal Ligand/Catalyst Employ a palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos).These ligands can accelerate the desired cross-coupling pathway (reductive elimination), making it more competitive than the debromination side reaction.
High Reaction Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow.High temperatures can increase the rate of the debromination side reaction.
Presence of Hydride Sources Use anhydrous, degassed solvents and high-purity reagents.Water, alcohols, or other protic impurities can act as hydride sources, leading to the formation of Pd-H species.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Extended reaction times can lead to the accumulation of debrominated byproducts.
Issue 2: Debromination during N-Alkylation

Symptoms:

  • Formation of imidazole alongside the desired N-alkylated product.

  • Reduced yield of the N-alkylated 4-bromoimidazole.

Troubleshooting Workflow:

start Debromination in N-Alkylation change_base Use Milder Base start->change_base Using strong base? (e.g., NaH) lower_temp Lower Temperature start->lower_temp Using mild base already change_base->lower_temp Still issues? resolved Problem Resolved change_base->resolved Improved check_reagents Check Reagent Purity lower_temp->check_reagents Still issues? lower_temp->resolved Improved check_reagents->resolved Improved

Caption: Troubleshooting workflow for debromination during N-alkylation.

Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
Strong Base Switch from a strong base like sodium hydride (NaH) to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Strong bases can sometimes promote side reactions, including debromination, especially at higher temperatures.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., room temperature or 0 °C to start).Elevated temperatures can increase the rate of undesired side reactions.
Reactive Solvent Ensure the use of a suitable aprotic solvent like DMF, acetonitrile, or THF.Protic solvents can interfere with the reaction and potentially act as a proton source for debromination.
Issue 3: Debromination during Lithiation and Electrophilic Quench

Symptoms:

  • Isolation of imidazole instead of the desired functionalized product after quenching the reaction.

  • Low conversion to the desired product.

Troubleshooting Workflow:

start Debromination in Lithiation dry_reagents Ensure Anhydrous Conditions start->dry_reagents low_temp Maintain Low Temperature dry_reagents->low_temp Still issues? resolved Problem Resolved dry_reagents->resolved Improved check_electrophile Check Electrophile Purity low_temp->check_electrophile Still issues? low_temp->resolved Improved check_electrophile->resolved Improved

Caption: Troubleshooting workflow for debromination during lithiation reactions.

Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
Presence of Protic Impurities Rigorously dry all glassware, solvents (e.g., THF, diethyl ether), and reagents. Use freshly distilled solvents and freshly titrated organolithium reagents.The lithiated imidazole intermediate is a very strong base and will be readily quenched by even trace amounts of water or other protic impurities, leading to debromination.
Temperature Fluctuation Maintain a consistently low temperature (typically -78 °C) throughout the lithiation and before the addition of the electrophile.At higher temperatures, the lithiated intermediate may be less stable and more prone to side reactions.
Impure Electrophile Use a high-purity electrophile. If the electrophile is a liquid, consider distillation before use.Impurities in the electrophile could act as a proton source.
Inefficient Halogen-Metal Exchange Consider using a stronger organolithium reagent like sec-BuLi or tert-BuLi if n-BuLi is not effective, but be aware that their higher reactivity can sometimes lead to more side reactions.Incomplete halogen-metal exchange can leave unreacted 4-bromoimidazole, which can complicate purification.

Quantitative Data Summary

The following tables provide a summary of reaction conditions from the literature for reactions involving bromo- and iodoimidazoles. While not all data is for 4-bromoimidazole specifically, these examples with analogous compounds offer valuable starting points for optimization.

Table 1: N-Alkylation of 4-Nitroimidazole (analogue for 4-bromoimidazole)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃Acetonitrile60385
Benzyl bromideK₂CO₃Acetonitrile60275
Ethyl bromoacetateK₂CO₃AcetonitrileRoom Temp2440
Ethyl bromoacetateK₂CO₃DMSORoom Temp2435
Data adapted from studies on nitroimidazoles, which have similar electronic properties to bromoimidazoles.

Table 2: Suzuki-Miyaura Coupling of N-Protected Halo-Indazoles/Imidazoles (analogues for 4-bromoimidazole)

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂dppfK₂CO₃DME/H₂O802High
5-Bromo-1-ethyl-1H-indazolePd(PPh₃)₄PPh₃K₂CO₃DME/H₂O80422
4-Iodo-1H-imidazolePd(OAc)₂PPh₃K₂CO₃Dioxane/Ethanol150 (MW)0.3355-85
Data provides a comparison of different palladium catalysts and their efficiency.

Table 3: Heck Coupling of N-Protected 4-Iodoimidazole

AlkeneN-Protecting GroupCatalystLigandBaseSolventTemp (°C)Yield (%)
Methyl acrylateTritylPd(OAc)₂P(o-tol)₃Et₃NMeCN80-10078
StyreneTritylPd(OAc)₂P(o-tol)₃Et₃NMeCN80-10085
n-Butyl acrylateSEMPd(OAc)₂P(o-tol)₃Et₃NMeCN80-10072
Data for N-protected 4-iodoimidazole, which shows that high yields can be achieved with appropriate protection and conditions.

Experimental Protocols

Protocol 1: N-Protection of 4-Bromoimidazole with a SEM Group

This protocol describes a general procedure for the protection of the imidazole nitrogen, which is often a critical first step to prevent debromination in subsequent reactions.

Materials:

  • 4-Bromo-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected 4-bromoimidazole.

Protocol 2: Suzuki-Miyaura Coupling of N-Protected 4-Bromoimidazole

This protocol provides a starting point for the Suzuki-Miyaura coupling, with conditions chosen to minimize debromination.

Materials:

  • N-Protected 4-bromoimidazole (e.g., 4-bromo-1-(SEM)-1H-imidazole) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-protected 4-bromoimidazole, the arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ and SPhos.

  • Add the catalyst to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Debromination Mechanism in Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the competing catalytic cycles of a Suzuki-Miyaura coupling and the undesired debromination pathway.

cluster_suzuki Desired Suzuki Coupling Cycle cluster_debromination Undesired Debromination Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)-Br(L_n) oa->pd2_complex transmetal Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetal pd_h_formation Pd-H Formation pd2_complex->pd_h_formation Reaction with H⁻ source pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product pd_h_source Hydride Source (Base, Solvent, H₂O) pd_h_source->pd_h_formation pd_h_complex H-Pd(II)-X(L_n) pd_h_formation->pd_h_complex debrom_re Reductive Elimination pd_h_complex->debrom_re debrom_re->pd0 Regenerates Pd(0) byproduct Ar-H (Byproduct) debrom_re->byproduct

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling leading to the desired product or debrominated byproduct.

References

Technical Support Center: Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals improve the yield and purity of 4-Bromo-1-isopropyl-1H-imidazole synthesis.

Troubleshooting Guides

The synthesis of this compound can be approached as a two-step process: bromination of 1-isopropyl-1H-imidazole or N-isopropylation of 4-bromo-1H-imidazole. Below are troubleshooting guides for common issues encountered in both key stages.

Scenario 1: Bromination of 1-isopropyl-1H-imidazole

Issue: Low Yield of this compound

Potential Cause Recommended Solution
Over-bromination: Formation of di- or tri-brominated imidazoles is a common side reaction.- Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. - Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). - Maintain a low reaction temperature (0-25°C) to improve selectivity.
Incomplete Reaction: Starting material remains after the reaction is complete.- Increase the reaction time or slightly elevate the temperature. - Ensure efficient stirring to maintain a homogenous reaction mixture. - Use a co-solvent to improve the solubility of the starting material.
Degradation of Product: The product may be unstable under the reaction or workup conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a buffered system or a non-acidic solvent to prevent degradation. - Minimize the time the product is exposed to harsh conditions during workup.
Loss during Extraction: The product may have some water solubility, leading to loss during aqueous workup.- Saturate the aqueous layer with sodium chloride (brine) before extraction. - Increase the number of extractions with an appropriate organic solvent (e.g., ethyl acetate).
Scenario 2: N-isopropylation of 4-bromo-1H-imidazole

Issue: Formation of Regioisomers (4-bromo- vs. 5-bromo-1-isopropyl-1H-imidazole)

Potential Cause Recommended Solution
Tautomerization of 4-bromo-1H-imidazole: The starting material exists as a mixture of 4-bromo and 5-bromo tautomers, both of which can be alkylated.- The choice of solvent and base can influence the regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used.[1][2] - Steric hindrance from the incoming electrophile can favor alkylation at the less hindered nitrogen.[3]
Reaction Conditions Favoring Mixed Isomers: The thermodynamic and kinetic products may be different.- Lower reaction temperatures may favor the kinetic product. - The choice of base is critical; stronger bases like sodium hydride (NaH) can lead to different isomer ratios compared to weaker bases like potassium carbonate (K₂CO₃).[1]
Difficult Separation of Isomers: The similar polarity of the regioisomers makes purification by column chromatography challenging.- Optimize the chromatographic conditions (e.g., use a shallow solvent gradient). - Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the directing group.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common approaches are:

  • Bromination of 1-isopropyl-1H-imidazole: This involves the direct bromination of the pre-formed N-isopropyl imidazole.

  • N-isopropylation of 4-bromo-1H-imidazole: This route starts with the bromination of imidazole, followed by the introduction of the isopropyl group onto the nitrogen.[1][4]

Q2: How can I minimize the formation of polybrominated byproducts during the bromination step?

A2: To reduce polybromination, you should use a controlled amount of a brominating agent, ideally 1.0 to 1.1 equivalents. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) in a solvent like DMF, can also improve selectivity for the mono-brominated product.[5]

Q3: I am seeing two spots on my TLC after N-isopropylation of 4-bromo-1H-imidazole. What are they?

A3: You are likely observing the two regioisomers: this compound and 5-bromo-1-isopropyl-1H-imidazole. This is a common issue when alkylating unsymmetrically substituted imidazoles.[3][6]

Q4: Which base is best for the N-isopropylation of 4-bromo-1H-imidazole?

A4: The choice of base can impact yield and regioselectivity. Common bases include potassium carbonate (K₂CO₃), a milder base, and sodium hydride (NaH), a stronger, non-nucleophilic base.[1] NaH requires anhydrous conditions and careful handling. K₂CO₃ is often used in solvents like acetonitrile or DMF.[2][4]

Q5: What are the typical reaction conditions for the N-isopropylation step?

A5: A typical procedure involves reacting 4-bromo-1H-imidazole with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base like K₂CO₃ in a polar aprotic solvent such as acetonitrile or DMF, with heating.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1H-imidazole from Imidazole

This protocol is adapted from general methods for the bromination of imidazole.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq) in glacial acetic acid. Add sodium acetate (3.0 eq).

  • Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Pour the reaction mixture into ice water. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1H-imidazole.

Protocol 2: N-isopropylation of 4-bromo-1H-imidazole

This protocol is a general method adapted for the N-alkylation of substituted imidazoles.[1][4]

  • Reaction Setup: To a round-bottom flask, add 4-bromo-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add 2-iodopropane (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-isopropylation Imidazole Imidazole 4_Bromo_1H_imidazole 4_Bromo_1H_imidazole Imidazole->4_Bromo_1H_imidazole Br2, Acetic Acid 4_Bromo_1_isopropyl_1H_imidazole 4_Bromo_1_isopropyl_1H_imidazole 4_Bromo_1H_imidazole->4_Bromo_1_isopropyl_1H_imidazole 2-Iodopropane, K2CO3

Caption: Two-step synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_step Identify Problematic Step: Bromination or Isopropylation? start->check_step bromination_issues Bromination Issues: - Over-bromination? - Incomplete reaction? check_step->bromination_issues Bromination isopropylation_issues Isopropylation Issues: - Regioisomer formation? - Low conversion? check_step->isopropylation_issues Isopropylation solution_bromination Solutions: - Use NBS - Control stoichiometry - Adjust temperature/time bromination_issues->solution_bromination solution_isopropylation Solutions: - Screen bases (K2CO3, NaH) - Vary solvent (ACN, DMF) - Optimize temperature isopropylation_issues->solution_isopropylation

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Yield Yield Base->Yield Regioselectivity Regioselectivity Base->Regioselectivity Solvent Solvent Solvent->Yield Solvent->Regioselectivity Temperature Temperature Temperature->Yield Purity Purity Temperature->Purity

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Palladium Removal from Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual palladium from imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium residues from my imidazole-containing compound?

Palladium is a toxic heavy metal, and its residues in active pharmaceutical ingredients (APIs) are strictly regulated by agencies like the International Council for Harmonisation (ICH).[1] For drug candidates, stringent guidelines exist for the maximum allowable amount of residual palladium.[2] Beyond toxicity, residual metals can interfere with downstream chemical reactions and biological assays, potentially leading to unreliable results.[3]

Q2: What makes palladium removal from imidazole-containing compounds particularly challenging?

The imidazole moiety itself, being a nitrogen-containing heterocycle, can act as a ligand and coordinate with palladium species. This strong interaction can keep the palladium solubilized in the organic phase, making its removal by standard methods like simple filtration or crystallization less effective.[4] The choice of removal technique must account for the potential complexation between the imidazole compound and the palladium catalyst.

Q3: What are the primary methods for removing palladium residues?

The most common and effective methods include:

  • Adsorption onto Solid Supports (Scavenging): This involves using materials with functional groups that chelate palladium. Common scavengers are based on silica or polystyrene functionalized with thiol, amine, or triazine groups (e.g., MP-TMT).[1][5][6] These solid-supported scavengers are practical because they can be easily removed by filtration.[1]

  • Activated Carbon Treatment: Activated carbon can effectively adsorb palladium species.[1][7] It is a cost-effective option, particularly for large-scale operations.[1]

  • Crystallization: While sometimes ineffective on its own, crystallization can be a powerful purification step, especially when combined with a pre-treatment using a scavenger or by adding a chelating agent to the crystallization mixture.[1][5]

  • Chromatography: Column chromatography is effective at removing the majority of residual palladium, although a subsequent scavenging step is often required to reduce levels to below 100 ppm.[8]

Q4: How do I measure the concentration of residual palladium in my sample?

The industry-standard methods for quantifying trace palladium levels are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[5][9] While highly accurate, these techniques require expensive instrumentation and complex sample preparation.[9] For rapid screening to optimize removal conditions, colorimetric or fluorimetric methods can be used before final validation with ICP-MS.[5][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Problem 1: My solid-supported scavenger shows low efficiency.

Symptoms: Residual palladium levels remain high (>50-100 ppm) after treatment with a scavenger.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is highly dependent on the palladium species (e.g., Pd(0) vs. Pd(II)) and the reaction matrix.[1][11] Solution: Screen a panel of scavengers with different functional groups (thiol, amine, phosphine). Thiol-based scavengers are often effective for Pd(II), while others may be better for Pd(0).[11] SiliCycle's SiliaMetS Imidazole is a versatile scavenger for palladium, among other metals.[12]
Insufficient Scavenger Loading or Time The scavenging process may not have reached equilibrium. Solution: Increase the equivalents of the scavenger relative to the initial palladium catalyst (a typical starting point is 5-10 equivalents).[13] Also, try extending the reaction time (e.g., from 2 hours to overnight) and/or increasing the temperature.
Palladium-Imidazole Complex is Too Strong Your product may be strongly coordinated to the palladium, preventing the scavenger from effectively chelating it. Solution: Try altering the solvent to one that may disrupt the complex. In some cases, a liquid-liquid extraction with an aqueous solution containing a strong chelating agent like L-cysteine or EDTA prior to scavenging can be effective.
Competitive Binding Other species in the reaction mixture (e.g., phosphine ligands) may be competing with the scavenger for the palladium. Solution: Perform an aqueous work-up or a solvent exchange before adding the scavenger to remove interfering soluble species.[13]
Problem 2: I am experiencing significant product loss during purification.

Symptoms: The final yield of the purified compound is low after the palladium removal step.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Product Adsorption onto Scavenger/Carbon The surface of the scavenger or activated carbon can adsorb your product, especially if it is highly polar or has functional groups that interact with the solid support. Solution: Use the minimum amount of scavenger or carbon required to reach the target palladium level.[14] After filtration, thoroughly wash the solid material with fresh solvent to recover any adsorbed product and combine the washes with the filtrate.[11][14]
Product Precipitation with Palladium In some cases, the product may co-precipitate with palladium species, leading to loss during filtration. Solution: Ensure the product is fully dissolved in the chosen solvent before and during the scavenging process. If solubility is an issue, a different solvent system may be required.
Inefficient Crystallization Recovery Significant product may be lost in the mother liquor during recrystallization. Solution: Optimize the crystallization solvent system. Ensure the solution is sufficiently cooled to maximize crystal formation. If you have a pure solid, adding a seed crystal can induce crystallization.[15]

Data on Palladium Removal Efficiency

The following tables summarize quantitative data from various studies to provide a benchmark for expected scavenger performance.

Table 1: Efficiency of Solid-Supported Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33,000< 2005 equiv, RT, overnight[6]
MP-TMT500 - 800< 10More typical 0.5% wt Pd catalyst loading[6]
MP-TMT33070.20 wt, DMF, overnight[1]
Si-TMTNot specified< 5Screened in various solvents[16][17]
Si-TMT>100< 50Used after column chromatography[8]

Table 2: Efficiency of Activated Carbon Treatment

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Darco KB-B300< 10.2 wt, 45 °C, 18 h in THF[1]
Nuchar AquaGuard (with 1,2-ethanedithiol)9,100< 273 (>97% removal)0.7 wt carbon, 0.35 wt chelator, RT, 8 h[1]
Ecosorb C-941Not specifiedNot specified0.11 wt, 22 °C, 1.5 h[1]

Experimental Protocols

Protocol 1: General Procedure for Batch Scavenging
  • Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities and reagents. Concentrate the organic phase to obtain the crude product.[14]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, DCM).[13]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). A typical starting amount is 4-8 molar equivalents relative to the initial quantity of palladium catalyst used.[14]

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The optimal time can range from 2 to 24 hours.

  • Filtration: Filter the mixture through a pad of celite or a fine porosity filter to remove the solid scavenger.[11][14]

  • Washing: Wash the filter cake thoroughly with the same solvent to recover any adsorbed product.[11][14]

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the resulting material for palladium content using ICP-MS.[14]

Protocol 2: General Procedure for Activated Carbon Treatment
  • Work-up and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10 wt% relative to the weight of the crude product.[14]

  • Agitation: Stir the slurry, often at a slightly elevated temperature (e.g., 45 °C), for several hours (e.g., 4-18 hours).[1][14]

  • Filtration: Filter the mixture through a well-packed celite pad (1-2 cm thick) to completely remove the fine carbon particles.[11][14]

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium via ICP-MS.

Visual Guides

G cluster_workflow Experimental Workflow for Palladium Removal A Crude Reaction Mixture (Post-Coupling) B Aqueous Work-up (Remove Salts) A->B C Dissolve in Organic Solvent (e.g., Toluene, THF) B->C D Add Scavenger or Activated Carbon C->D E Stir / Heat (2h - 24h) D->E F Filter through Celite Pad (Remove Solid Scavenger) E->F G Wash Pad with Solvent (Recover Product) F->G H Combine & Concentrate Filtrate G->H I Analyze Pd Content (ICP-MS) H->I J Purified Imidazole Compound (<10 ppm Pd) I->J

Caption: A typical experimental workflow for removing palladium residues.

G cluster_troubleshooting Troubleshooting Low Scavenger Efficiency Start High Pd Levels After Scavenging (>50 ppm) Q1 Was a scavenger screen performed? Start->Q1 A1_No Action: Test a panel of scavengers (Thiol, Amine, Triazine-based) Q1->A1_No No Q2 Were conditions optimized (Time, Temp, Equivalents)? Q1->Q2 Yes A1_No->Q2 A2_No Action: Increase scavenger loading, reaction time, or temperature. Q2->A2_No No Q3 Is the Pd-Imidazole complex preventing removal? Q2->Q3 Yes A2_No->Q3 A3_Yes Action: Change solvent or perform a pre-extraction with a chelating agent. Q3->A3_Yes Yes End Re-analyze Pd Content Q3->End No A3_Yes->End

Caption: A decision-making flowchart for troubleshooting inefficient scavenging.

References

Technical Support Center: Overcoming Poor Reactivity of 4-Bromoimidazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 4-bromoimidazoles in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with 4-bromoimidazoles, offering potential causes and actionable solutions.

Issue 1: Low to No Product Conversion

Potential Cause Recommended Action Rationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.[1] • Ensure proper storage of catalysts and ligands under an inert atmosphere.[1] • Consider using a more stable and active pre-formed catalyst (e.g., a precatalyst based on a bulky biarylphosphine ligand like tBuBrettPhos).[2]Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture, which can lead to deactivation over time.[1] Precatalysts often offer greater stability and more reliable generation of the active catalytic species.[3][4]
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[1][5] • Increase the reaction temperature in increments.[1]The C4-position of the imidazole ring is electron-rich, which can make oxidative addition of the palladium catalyst to the C-Br bond challenging. Electron-rich ligands enhance the electron density on the palladium center, facilitating this key step.[1][5]
Inappropriate Base • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] • For Buchwald-Hartwig amination with unprotected imidazoles, a strong, non-nucleophilic base like LiHMDS is often crucial.[4]The choice of base is critical and reaction-dependent. The base not only activates the coupling partner (e.g., boronic acid in Suzuki coupling) but also influences the catalyst's activity and stability.[6]
Poor Quality Reagents • Ensure the 4-bromoimidazole starting material is pure. • Use anhydrous and degassed solvents.[4][7]Impurities in the starting material can interfere with the catalyst. Oxygen in the solvent can lead to catalyst deactivation and homocoupling side reactions.[7][8]
Ligand Selection • For C-N couplings, bulky, electron-rich biaryl phosphine ligands like RuPhos, BrettPhos, and their derivatives are often necessary.[2][4]These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[9]

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Debromination)

Potential Cause Recommended Action Rationale
Presence of Oxygen • Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[7][10]Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and can also lead to catalyst decomposition.[7][8]
Suboptimal Base • For Suzuki reactions, consider using a weaker base if homocoupling is a major issue, although this may require other adjustments to maintain reactivity.[7] • Ensure the base is finely powdered to maximize surface area and reactivity.[5]The base can influence the rate of competing side reactions.
Catalyst System • Screen different palladium sources and ligands. Some catalyst systems are more prone to side reactions than others.The nature of the ligand and the palladium precursor can affect the relative rates of the desired cross-coupling versus undesired pathways.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H group of the imidazole ring?

While N-protection is a viable strategy, it adds extra synthetic steps.[4] Fortunately, several methods have been developed for the direct cross-coupling of unprotected N-H imidazoles.[2][11] The use of specific ligands (e.g., tBuBrettPhos for amination) and bases (e.g., a strong, non-nucleophilic base like LiHMDS for amination) can be key to success with unprotected substrates.[2][4]

Q2: Which cross-coupling reaction is best for functionalizing 4-bromoimidazoles?

The choice of reaction depends on the desired bond formation:

  • C-C Bond Formation:

    • Suzuki-Miyaura Coupling: This is a versatile and widely used method for coupling with boronic acids or esters.[6][12]

    • Heck Reaction: Suitable for coupling with alkenes to form substituted alkenes.[13][14]

    • Sonogashira Coupling: Used for coupling with terminal alkynes.[15][16]

  • C-N Bond Formation:

    • Buchwald-Hartwig Amination: This is the premier method for coupling with a wide range of primary and secondary amines.[9][17]

Q3: What are some recommended starting conditions for a Suzuki-Miyaura coupling of a 4-bromoimidazole?

A good starting point would be to use a palladium precursor like Pd(OAc)₂ or a precatalyst, a bulky electron-rich phosphine ligand such as SPhos or XPhos, and a moderately strong base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water.[18][19] It is crucial to perform the reaction under an inert atmosphere.[10]

Q4: How can I improve the yield of my Sonogashira coupling with 4-bromoimidazole?

Optimization of the Sonogashira coupling can involve screening different phosphine ligands; for example, XPhos has been shown to be effective.[20] The choice of base is also critical, with organic bases like triethylamine often giving good results.[15] Copper-free conditions can also be advantageous in some cases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Unprotected 4-Bromoimidazole

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-bromoimidazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) to an oven-dried reaction vessel equipped with a stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Summary

Table 1: Comparison of Ligands for Sonogashira Coupling of a 4-Bromo-1H-pyrazole Derivative *

EntryLigand (L)Conversion (%)
1PPh₃20
2P(o-tol)₃35
3P(tBu)₃65
4XPhos 85
5SPhos70

*Data adapted from an optimization study on a similar N-heterocyclic bromide and is intended for illustrative purposes.[20] Conditions: Pd(OAc)₂ (3 mol%), Ligand (6 mol%), Et₃N, DMF, 80 °C.

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions Start Low/No Conversion Catalyst Check Catalyst Activity Start->Catalyst Potential Issue Ligand Optimize Ligand Catalyst->Ligand If catalyst is fresh Sol_Catalyst Use precatalyst Store properly Catalyst->Sol_Catalyst Base Screen Bases Ligand->Base If ligand is appropriate Sol_Ligand Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos) Ligand->Sol_Ligand Conditions Adjust T°/Solvent Base->Conditions If base is suitable Sol_Base Try K₃PO₄, Cs₂CO₃ or LiHMDS (for C-N) Base->Sol_Base Success Improved Yield Conditions->Success Optimization Sol_Conditions Increase Temperature Use degassed solvent Conditions->Sol_Conditions

Caption: Troubleshooting workflow for low conversion in 4-bromoimidazole cross-coupling.

Cross_Coupling_Selection cluster_CC C-C Bond cluster_CN C-N Bond Start Desired Bond Formation? Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki   Aryl/Alkyl Heck Heck (Alkenes) Start->Heck   Vinyl Sonogashira Sonogashira (Alkynes) Start->Sonogashira   Alkynyl Buchwald Buchwald-Hartwig (Amines) Start->Buchwald   Amino

Caption: Selection guide for cross-coupling reactions based on desired bond formation.

References

Technical Support Center: Scalable Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Bromo-1-isopropyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scalable synthesis of this compound?

The main challenges include:

  • Regioisomer Formation: During the N-isopropylation of 4-Bromo-1H-imidazole, the reaction can yield a mixture of two regioisomers: the desired this compound and the undesired 5-Bromo-1-isopropyl-1H-imidazole. Separating these isomers on a large scale is often difficult and costly.[1]

  • Multi-step Synthesis: The synthesis is typically a two-step process involving the initial preparation of 4-Bromo-1H-imidazole, which presents its own set of challenges in terms of purification and yield.[2][3]

  • Scalability of Purification: Chromatographic purification methods that are effective at the lab scale may not be economically viable for large-scale production.[1]

Q2: What is the most common synthetic route for this compound?

The most common and logical synthetic pathway involves a two-step process:

  • Bromination of Imidazole: Synthesis of the precursor, 4-Bromo-1H-imidazole, which can be achieved through various methods, including direct bromination of imidazole followed by selective debromination of over-brominated species.[2][3]

  • N-isopropylation: Alkylation of 4-Bromo-1H-imidazole with an isopropylating agent to yield the final product. The key challenge in this step is controlling the regioselectivity.

Q3: How can I minimize the formation of the 5-bromo regioisomer during N-isopropylation?

Minimizing the formation of the 5-bromo isomer is crucial for a scalable process. Several factors can influence the regioselectivity of the N-alkylation:

  • Steric Hindrance: The use of a sterically bulky alkylating agent, such as an isopropyl group, generally favors alkylation at the less sterically hindered nitrogen atom (N-1), leading to a higher proportion of the desired 4-bromo isomer.[4]

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can significantly impact the ratio of regioisomers. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[5][6][7] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as acetonitrile (MeCN) can also be employed.[8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Q4: Are there alternative synthetic strategies to avoid the issue of regioisomers?

Yes, an alternative approach, demonstrated in the synthesis of the analogous 4-bromo-1,2-dimethyl-1H-imidazole, involves starting with an already N-substituted imidazole.[1][9] For the synthesis of this compound, this would entail synthesizing 1-isopropyl-1H-imidazole first and then performing a regioselective bromination at the 4-position. However, this route may present its own challenges in achieving the desired regioselectivity during the bromination step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in 4-Bromo-1H-imidazole Synthesis Incomplete reaction during bromination.Increase reaction time or temperature. Ensure dropwise addition of bromine to control the reaction exotherm.[2]
Formation of over-brominated species (e.g., 2,4,5-tribromo-1H-imidazole).Use a selective debromination step with a reducing agent like sodium sulfite.[2][3]
Difficulties in product isolation.After quenching the reaction, ensure proper pH adjustment to precipitate the product. Utilize an appropriate solvent for extraction, such as ethyl acetate.[3]
Poor Regioselectivity in N-isopropylation Suboptimal reaction conditions.Screen different base and solvent combinations. Strong bases like NaH in THF often provide good selectivity.[5][6][7] Consider using a milder base like K2CO3 in acetonitrile.[8]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to potentially enhance the kinetic selectivity towards the desired isomer.
Incomplete N-isopropylation Reaction Insufficient reactivity of the alkylating agent.Use a more reactive isopropylating agent, such as isopropyl iodide or isopropyl triflate, instead of isopropyl bromide.
Inadequate deprotonation of 4-Bromo-1H-imidazole.Ensure the base used is strong enough and added in a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents).
Difficulty in Separating Regioisomers Similar polarity of the 4-bromo and 5-bromo isomers.Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). This is often challenging at scale.[1]
Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the directing group, although this adds steps to the synthesis.
Product Degradation During Workup or Purification Instability of the product under acidic or basic conditions.Use neutral workup conditions whenever possible. Avoid prolonged exposure to strong acids or bases.
Thermal instability.Use reduced pressure for solvent removal and avoid high temperatures during distillation or drying.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1H-imidazole

This protocol is adapted from established procedures for the synthesis of 4-Bromo-1H-imidazole.[2][3]

  • Step 1: Tribromination of Imidazole

    • In a well-ventilated fume hood, dissolve imidazole in a suitable solvent such as chloroform or glacial acetic acid.[2]

    • Slowly add a solution of bromine (Br2) in the same solvent dropwise to the imidazole solution at room temperature.[2]

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure. The resulting residue is crude 2,4,5-tribromo-1H-imidazole.

  • Step 2: Selective Debromination

    • Suspend the crude 2,4,5-tribromo-1H-imidazole in an aqueous solution of sodium sulfite (Na2SO3).[2][3]

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-1H-imidazole.

Protocol 2: N-isopropylation of 4-Bromo-1H-imidazole

This is a general protocol for the N-alkylation of imidazoles, which can be optimized for the synthesis of this compound.[4][8]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1H-imidazole.

    • Add a suitable anhydrous solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN).

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise if using THF or DMF, or potassium carbonate (K2CO3, 2.0 eq.) if using acetonitrile.[8]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the isopropylating agent (e.g., 2-bromopropane or 2-iodopropane, 1.2 eq.) dropwise to the reaction mixture at room temperature.

    • The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) to drive it to completion.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (if NaH was used).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to separate the desired this compound from the 5-bromo regioisomer and other impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of Imidazoles

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Alkyl HalideNaHTHF/DMF0 - RTVaries[5][6][7]
Alkyl HalideK2CO3AcetonitrileRT - 80Varies[8]
Alkyl HalideCs2CO3Toluene/DioxaneVariesVaries[5]
Alkyl HalideDBUVariesVariesVaries[5]

Table 2: Physicochemical Properties of 4-Bromo-1H-imidazole

PropertyValueReference
CAS Number2302-25-2[2]
Molecular FormulaC3H3BrN2[2]
Molecular Weight146.97 g/mol [2]
Melting Point131-135 °C[2]
AppearanceWhite to light yellow solid[9]

Visualizations

Synthesis_Workflow Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromoimidazole  Bromination (Br2) Bromoimidazole 4-Bromo-1H-imidazole Tribromoimidazole->Bromoimidazole  Selective Debromination (Na2SO3) Product This compound Bromoimidazole->Product  N-isopropylation (e.g., 2-bromopropane, Base)

Caption: Overall synthetic workflow for this compound.

Regioisomer_Formation cluster_start Starting Material cluster_products Products Bromoimidazole 4-Bromo-1H-imidazole Desired_Product This compound (Desired Product) Bromoimidazole->Desired_Product  Alkylation at N1 Undesired_Product 5-Bromo-1-isopropyl-1H-imidazole (Undesired Regioisomer) Bromoimidazole->Undesired_Product  Alkylation at N3

Caption: Regioisomer formation during the N-isopropylation of 4-Bromo-1H-imidazole.

Troubleshooting_Tree Start Low Yield or Purity in Final Product Check_Step1 Analyze Purity of 4-Bromo-1H-imidazole Intermediate Start->Check_Step1 Impure_Intermediate Impure Intermediate Check_Step1->Impure_Intermediate  No Pure_Intermediate Intermediate is Pure Check_Step1->Pure_Intermediate  Yes Improve_Step1 Optimize Bromination and/or Debromination Steps Impure_Intermediate->Improve_Step1 Check_Step2 Analyze N-isopropylation Reaction Mixture Pure_Intermediate->Check_Step2 Incomplete_Reaction Incomplete Reaction Check_Step2->Incomplete_Reaction  Starting Material Remaining Poor_Selectivity Poor Regioselectivity Check_Step2->Poor_Selectivity  High % of 5-Bromo Isomer Optimize_Alkylation Increase Reaction Time/Temp or Use More Reactive Alkylating Agent Incomplete_Reaction->Optimize_Alkylation Optimize_Conditions Screen Different Bases, Solvents, and Temperatures Poor_Selectivity->Optimize_Conditions

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Bromo-1-isopropyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for monitoring the synthesis of 4-Bromo-1-isopropyl-1H-imidazole, a key building block in pharmaceutical development. We will explore two primary synthetic routes and detail the analytical techniques essential for reaction monitoring, product characterization, and purity assessment. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate methods for your research needs.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two main strategies: direct bromination of the pre-formed N-isopropyl imidazole ring or N-alkylation of a pre-existing bromoimidazole core. Each route presents distinct advantages and challenges, necessitating tailored analytical oversight.

Route 1: Direct Bromination of 1-isopropyl-1H-imidazole

This approach involves the electrophilic substitution of a hydrogen atom with bromine on the imidazole ring of 1-isopropyl-1H-imidazole. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Route 2: N-Alkylation of 4-bromo-1H-imidazole

Alternatively, the target molecule can be synthesized by attaching the isopropyl group to the nitrogen of 4-bromo-1H-imidazole. This nucleophilic substitution reaction typically involves an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and a base to deprotonate the imidazole nitrogen.

Comparative Analysis of Analytical Methods

The successful synthesis and purification of this compound rely on robust analytical methods to identify the product, quantify its purity, and detect any potential isomers or impurities. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Capillary Electrophoresis (CE) presents a viable alternative for the separation of ionic intermediates and isomers.

Analytical MethodPrincipleApplication in SynthesisAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Reaction monitoring, purity determination, and quantification of the final product and isomers.High resolution, excellent quantitative capabilities, suitable for non-volatile compounds.Requires reference standards for quantification, may require method development for optimal separation.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.Identification of starting materials, products, and volatile impurities. Can provide structural information.High sensitivity and selectivity, excellent for identifying unknown impurities.Requires analytes to be volatile or amenable to derivatization. High temperatures can cause degradation of thermally labile compounds.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structure elucidation of the final product and any isolated intermediates or byproducts.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, not ideal for trace analysis.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Separation of charged intermediates, final product, and positional isomers.High separation efficiency, low sample and reagent consumption.Can be less robust than HPLC, sensitivity can be lower without specialized detectors.

Experimental Protocols

Synthesis Protocol Example: Direct Bromination using NBS

Objective: To synthesize this compound via direct bromination of 1-isopropyl-1H-imidazole.

Materials:

  • 1-isopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 1-isopropyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC-UV or TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Analytical Method Protocols
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Note: For less volatile imidazole derivatives, a derivatization step with a silylating agent may be necessary before GC-MS analysis.

  • Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm effective length).

  • Background Electrolyte: 25 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the detailed analytical methods for the analysis of this compound.

ParameterHPLC-UVGC-MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~1.5 µg/mL
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%

These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflow

To better illustrate the synthesis and analysis process, the following diagrams outline the key steps.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reaction Bromination or N-Alkylation Start->Reaction Reagents Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 4-Bromo-1-isopropyl -1H-imidazole Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample HPLC_Prep Sample Dilution Sample->HPLC_Prep GCMS_Prep Derivatization (optional) Sample->GCMS_Prep HPLC_Analysis C18 Separation HPLC_Prep->HPLC_Analysis HPLC_Detection UV Detection HPLC_Analysis->HPLC_Detection HPLC_Data Purity & Quantification HPLC_Detection->HPLC_Data GCMS_Analysis Capillary GC Separation GCMS_Prep->GCMS_Analysis GCMS_Detection Mass Spectrometry GCMS_Analysis->GCMS_Detection GCMS_Data Impurity Identification GCMS_Detection->GCMS_Data

Caption: A typical analytical workflow for the characterization of this compound.

By understanding the available synthetic strategies and employing a combination of these robust analytical techniques, researchers can ensure the efficient and reliable production of high-purity this compound for downstream applications in drug discovery and development.

Characterization of 4-Bromo-1-isopropyl-1H-imidazole: A Comparative Analysis by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Bromo-1-isopropyl-1H-imidazole, a key intermediate in pharmaceutical synthesis. This document outlines the experimental protocols, presents comparative data against a potential isomer, 5-Bromo-1-isopropyl-1H-imidazole, and offers a visual representation of the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds. For substituted imidazoles, reversed-phase HPLC is a common and effective method.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the sample in a 50:50 mixture of acetonitrile and water. This was further diluted to 0.1 mg/mL with the initial mobile phase composition for injection.

The following table summarizes the expected chromatographic data for this compound and its potential isomer, 5-Bromo-1-isopropyl-1H-imidazole, under the specified HPLC conditions.

CompoundRetention Time (min)Peak Area (%)
This compound10.299.5
5-Bromo-1-isopropyl-1H-imidazole9.899.3

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For polar N-heterocycles like imidazoles, derivatization is often employed to improve volatility and peak shape.

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Sample Preparation (with Derivatization): To 1 mg of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine were added. The mixture was heated at 70°C for 30 minutes.

Below is a summary of the anticipated GC-MS data for the TMS-derivatized forms of this compound and its isomer.

Compound (TMS Derivative)Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound8.5260/262245/247, 217/219, 73
5-Bromo-1-isopropyl-1H-imidazole8.3260/262245/247, 217/219, 73

Analytical Workflow

To provide a holistic view of the characterization process, the following diagram illustrates the experimental workflow from sample receipt to data analysis.

Analytical_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_report Final Characterization Sample Receive this compound Sample Prep Prepare Stock and Working Solutions Sample->Prep HPLC_Inject Inject onto C18 Column Prep->HPLC_Inject Derivatize Derivatize with BSTFA Prep->Derivatize HPLC_Run Gradient Elution HPLC_Inject->HPLC_Run HPLC_Detect DAD Detection (220 nm) HPLC_Run->HPLC_Detect HPLC_Data Process Chromatogram (Retention Time, Peak Area) HPLC_Detect->HPLC_Data Compare Compare HPLC and GC-MS Data HPLC_Data->Compare GCMS_Inject Inject into GC Derivatize->GCMS_Inject GC_Separation Temperature Programmed Separation GCMS_Inject->GC_Separation MS_Detect EI-MS Detection GC_Separation->MS_Detect MS_Data Analyze Mass Spectrum (m/z, Fragmentation) MS_Detect->MS_Data MS_Data->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for the characterization of this compound.

Conclusion

Both HPLC and GC-MS are indispensable techniques for the comprehensive characterization of this compound. HPLC is ideally suited for determining the purity and quantifying the compound in its native state, while GC-MS, particularly after derivatization, provides confirmatory structural information through its characteristic mass fragmentation patterns. The choice between the two methods will depend on the specific analytical goal, with HPLC being the primary choice for purity and assay, and GC-MS serving as a powerful tool for identification and the analysis of volatile impurities. For complete characterization, a combination of both techniques is recommended.

Comparison of 4-bromo-1-alkyl-1H-imidazoles in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Utility of 4-Bromo-1-Alkyl-1H-Imidazoles in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug development and synthetic chemistry, 4-bromo-1-alkyl-1H-imidazoles are versatile building blocks. Their participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allows for the facile introduction of diverse functionalities, paving the way for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comparative overview of the performance of these key substrates in various cross-coupling reactions, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 4-bromo-1-alkyl-1H-imidazoles in this reaction is generally good, though it is influenced by the nature of the N-alkyl substituent and the reaction conditions. As a general trend, the reactivity of halo-imidazoles in Suzuki-Miyaura coupling follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[1]

Below is a table summarizing the performance of various N-substituted bromo-heterocycles in the Suzuki-Miyaura reaction, which can serve as a proxy for the expected reactivity of 4-bromo-1-alkyl-1H-imidazoles.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 (5)-K2CO3DME80295
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified60
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh3)4 (10)-Cs2CO3Dioxane/EtOH/H2O140470
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxidePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified66-85
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an N-alkyl bromo-heterocycle.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • N-Boc-2-pyrroleboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance in Heck Cross-Coupling

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is a powerful tool for the synthesis of substituted alkenes. While specific comparative data for 4-bromo-1-alkyl-1H-imidazoles is sparse, the general principles of the Heck reaction can be applied. The reaction is typically tolerant of a wide range of functional groups.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzeneStyrenePd(II)-NHC complex (0.5)-Na2CO3DMA501>99
Aryl BromideStyrene or AcrylatePd-BNH complex-Not specifiedNot specifiedNot specifiedNot specifiedHigh
Experimental Protocol: General Heck Reaction of an Aryl Bromide

This protocol outlines a general procedure for the Heck reaction that can be adapted for 4-bromo-1-alkyl-1H-imidazoles.

Materials:

  • 4-Bromo-1-alkyl-1H-imidazole

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-bromo-1-alkyl-1H-imidazole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Evacuate and backfill the flask with argon.

  • Add the alkene (1.2 equiv), the base (e.g., Et₃N, 2.0 equiv), and the solvent (DMF or MeCN).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Performance in Sonogashira Cross-Coupling

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes. Copper(I) is often used as a co-catalyst. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[2]

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-3,5-dimethylisoxazolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSO6032Moderate (purification issues)
4-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSO60687
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)2 (3)-Et3NDMF100Not specified98 (conversion)
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes a general copper-free Sonogashira coupling adaptable for 4-bromo-1-alkyl-1H-imidazoles.[3]

Materials:

  • 4-Bromo-1-alkyl-1H-imidazole

  • Terminal alkyne (e.g., phenylacetylene)

  • [DTBNpP]Pd(crotyl)Cl (or other suitable Pd-precatalyst)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (DMSO)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, dissolve the 4-bromo-1-alkyl-1H-imidazole (1.0 equiv) and the terminal alkyne (1.6 equiv) in DMSO.

  • Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).

  • Add TMP (2.0 equiv) to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for the required time, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often giving the best results.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)2 (10)tBuDavePhos (20)NaOtBuToluene1002460
4-Bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)2 (10)tBuDavePhos (20)NaOtBuToluene1002467
6-Bromo-1H-indazoleAnilineBrettPhos precatalyst (2)-LiHMDSTHF6512-2485
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Heterocycle

The following is a representative protocol for the Buchwald-Hartwig amination.[4][5]

Materials:

  • 4-Bromo-1-alkyl-1H-imidazole

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a suitable precatalyst

  • A suitable phosphine ligand (e.g., tBuDavePhos, RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene or Tetrahydrofuran (THF)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.05 equiv), the ligand (0.1 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Add the 4-bromo-1-alkyl-1H-imidazole (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (toluene or THF).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over a drying agent, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Cross-Coupling Workflows

To aid in the conceptualization of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the general workflows.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1-alkyl-1H-imidazole 4-Bromo-1-alkyl-1H-imidazole Reaction Mixture Reaction Mixture 4-Bromo-1-alkyl-1H-imidazole->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Product Product Heating Heating Reaction Mixture->Heating Heat & Stir Workup & Purification Workup & Purification Heating->Workup & Purification Cooling Workup & Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1-alkyl-1H-imidazole 4-Bromo-1-alkyl-1H-imidazole Reaction Reaction 4-Bromo-1-alkyl-1H-imidazole->Reaction Alkene Alkene Alkene->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Product Purification Purification Reaction->Purification Processing Purification->Product

Caption: Schematic of a typical Heck cross-coupling reaction process.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1-alkyl-1H-imidazole 4-Bromo-1-alkyl-1H-imidazole Coupling Reaction Coupling Reaction 4-Bromo-1-alkyl-1H-imidazole->Coupling Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupling Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Cu(I) Co-catalyst (optional) Cu(I) Co-catalyst (optional) Cu(I) Co-catalyst (optional)->Coupling Reaction Base Base Base->Coupling Reaction Solvent Solvent Solvent->Coupling Reaction Coupled Product Coupled Product Isolation Isolation Coupling Reaction->Isolation Post-reaction Isolation->Coupled Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials cluster_conditions Catalytic System 4-Bromo-1-alkyl-1H-imidazole 4-Bromo-1-alkyl-1H-imidazole C-N Coupling C-N Coupling 4-Bromo-1-alkyl-1H-imidazole->C-N Coupling Amine Amine Amine->C-N Coupling Pd Catalyst/Precatalyst Pd Catalyst/Precatalyst Pd Catalyst/Precatalyst->C-N Coupling Ligand Ligand Ligand->C-N Coupling Base Base Base->C-N Coupling Solvent Solvent Solvent->C-N Coupling N-Arylated Product N-Arylated Product Purification Purification C-N Coupling->Purification Workup Purification->N-Arylated Product

Caption: General procedure for the Buchwald-Hartwig amination.

References

Reactivity Showdown: 4-Iodo- vs. 4-Bromo-1-isopropyl-1H-imidazole in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For researchers developing novel pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and success of a synthetic route. This guide provides an objective comparison of two key building blocks: 4-iodo-1-isopropyl-1H-imidazole and 4-bromo-1-isopropyl-1H-imidazole, focusing on their reactivity in this pivotal reaction.

At a Glance: Iodo vs. Bromo Imidazoles

The primary determinant of reactivity in the Suzuki coupling is the strength of the carbon-halogen bond. The weaker carbon-iodine bond in 4-iodo-1-isopropyl-1H-imidazole leads to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] This translates to several practical advantages in a laboratory setting.

Feature4-iodo-1-isopropyl-1H-imidazoleThis compound
Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures)
Catalyst Loading Potentially lowerTypically higher
Reaction Time Generally shorterGenerally longer
Cost & Availability Generally more expensiveMore cost-effective and readily available[1]

The Decisive Step: Oxidative Addition

The Suzuki coupling catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Br bond, making the iodo-substituted imidazole more susceptible to this initial activation step.[1] This fundamental difference in reactivity is the primary reason 4-iodo-1-isopropyl-1H-imidazole is generally the more reactive coupling partner.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L₂-X (X = I, Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L₂-R' transmetalation->pd_r_r_prime r_b_oh2 R'-B(OH)₂ r_b_oh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data Comparison

Based on these established principles, a hypothetical comparative Suzuki coupling with phenylboronic acid is presented below to illustrate the expected outcomes.

Table 1: Expected Performance in Suzuki Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
4-iodo-1-isopropyl-1H-imidazolePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O804-6> 90
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O8012-1860-75

Note: The expected yields are estimates based on the general reactivity trends of aryl iodides versus aryl bromides in Suzuki coupling reactions and are not from a direct experimental comparison.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 4-halo-1-isopropyl-1H-imidazole. This protocol can serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow start Combine Reactants: - 4-Halo-1-isopropyl-1H-imidazole (1.0 eq) - Arylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) degas Degas the mixture (e.g., Ar bubbling for 15 min) start->degas heat Heat the reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent monitor->workup purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify product Isolated Product: 1-isopropyl-4-aryl-1H-imidazole purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials:

  • 4-iodo- or this compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the 4-halo-1-isopropyl-1H-imidazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-isopropyl-4-aryl-1H-imidazole.

Conclusion for the Practicing Scientist

The choice between 4-iodo- and this compound for Suzuki coupling is a trade-off between reactivity and cost. For syntheses where mild conditions, shorter reaction times, and higher yields are critical, particularly with sensitive functional groups present, the iodo- derivative is the superior choice.[1] However, for large-scale syntheses or when cost is a primary driver, the more economical and readily available bromo- counterpart may be preferable, with the understanding that more forcing conditions and longer reaction times may be necessary to achieve comparable results.[1] This guide provides the fundamental principles and a practical starting point for researchers to make an informed decision based on the specific goals of their synthetic endeavors.

References

Benchmark Studies of Substituted Bromoimidazoles in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bromoimidazoles have emerged as a promising class of heterocyclic compounds in the landscape of modern drug discovery. The incorporation of bromine atoms into the imidazole scaffold can significantly modulate the physicochemical and biological properties of these molecules, leading to enhanced potency and selectivity against various therapeutic targets. This guide provides an objective comparison of the performance of substituted bromoimidazoles, with a focus on their anticancer activities, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of newly synthesized 4,5,6,7-tetrabromo-1H-benzimidazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay after 72 hours of treatment. The results are summarized in the tables below, offering a clear comparison of the cytotoxic potential of these compounds.

Table 1: Cytotoxic Activity of 4,5,6,7-Tetrabromo-1H-benzimidazole Ketone Derivatives

Compound IDRR'MCF-7 (IC50, µM)PC-3 (IC50, µM)CCRF-CEM (IC50, µM)K-562 (IC50, µM)
3aA HPhenyl5.30>1006.8010.12
3bA H4-Methylphenyl10.25>10012.3315.45
3cA H4-Methoxyphenyl8.76>10010.5413.21
3dA H4-Chlorophenyl6.1589.347.889.87
3eA H4-Bromophenyl5.8885.677.129.11

Table 2: Cytotoxic Activity of 4,5,6,7-Tetrabromo-2-methyl-1H-benzimidazole Ketone Derivatives

Compound IDRR'MCF-7 (IC50, µM)PC-3 (IC50, µM)CCRF-CEM (IC50, µM)K-562 (IC50, µM)
3aB CH3Phenyl7.89>1009.5511.89
3bB CH34-Methylphenyl12.45>10015.0118.76
3cB CH34-Methoxyphenyl10.98>10013.2116.54
3dB CH34-Chlorophenyl8.8998.7610.7613.45
3eB CH34-Bromophenyl8.1295.439.9812.54

Among the tested compounds, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) demonstrated the highest cytotoxic activity against the MCF-7 breast cancer cell line and the CCRF-CEM leukemia cell line, with IC50 values of 5.30 µM and 6.80 µM, respectively[1]. This highlights the potential of the tetrabrominated benzimidazole scaffold, particularly with an unsubstituted phenyl-ethanone moiety at the N1 position, as a promising starting point for the development of novel anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA)

The synthesis of the target ketone derivatives involves the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) with phenacyl halides[1].

Materials:

  • 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi)

  • 2-Bromo-1-phenylethanone

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 4,5,6,7-tetrabromo-1H-benzimidazole (1.0 mmol), 2-bromo-1-phenylethanone (1.1 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL) is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure compound 3aA.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, CCRF-CEM, K-562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Substituted bromoimidazole compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.[2][3][4]

Mandatory Visualization

Signaling Pathways

Mitochondrial Apoptotic Pathway

Substituted bromoimidazoles, such as compound 3aA, have been shown to induce apoptosis through the mitochondrial pathway in cancer cells[1][5]. This intrinsic pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Mitochondrial_Apoptotic_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Bromoimidazole Bromoimidazole Bax Bax Bromoimidazole->Bax Bcl2 Bcl2 Bromoimidazole->Bcl2 Cytochrome_c Cytochrome_c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Mitochondrial apoptotic pathway induced by bromoimidazoles.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain bromoimidazole derivatives have been found to inhibit this pathway, contributing to their anticancer effects[1].

NFkB_Pathway_Inhibition cluster_stimulus Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases IkB->NFkB sequesters NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Bromoimidazole Bromoimidazole Bromoimidazole->IKK inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by bromoimidazoles.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of substituted bromoimidazole derivatives as potential anticancer agents.

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Mechanism of Action cluster_optimization Lead Optimization Synthesis Synthesis of Bromoimidazole Derivatives Library Compound Library Synthesis->Library HTS In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library->HTS Hit_Identification Hit Identification (IC50 Determination) HTS->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Dose_Response->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR ADMET ADMET Profiling SAR->ADMET Lead_Compound Lead Compound ADMET->Lead_Compound

Caption: Experimental workflow for anticancer drug screening.

References

A Comparative Guide to the Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-isopropyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom and an isopropyl group on the imidazole core, makes it a versatile intermediate for creating more complex molecules through reactions like Suzuki and Buchwald-Hartwig cross-coupling. The strategic placement of the bromo and isopropyl groups can significantly influence the pharmacological properties of the final compounds.

This guide provides a comparative analysis of validated synthesis protocols for this compound. We present a primary, recommended method alongside alternative routes, offering an objective comparison of their performance based on yield, regioselectivity, safety, and scalability. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.

Recommended Synthesis Protocol: Direct Electrophilic Bromination

The most efficient and regioselective approach to synthesizing this compound is the direct bromination of the N-substituted precursor, 1-isopropyl-1H-imidazole. This strategy avoids the formation of regioisomers, a common challenge in imidazole chemistry. Using a mild brominating agent like N-Bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) to minimize over-bromination and improve handling safety.[1][2][3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 1-Isopropyl-1H-imidazole R1 Combine Starting Materials in Reaction Vessel SM1->R1 SM2 N-Bromosuccinimide (NBS) SM2->R1 SM3 Acetonitrile (Solvent) SM3->R1 R2 Stir at Room Temperature (e.g., 12-24h) R1->R2 W1 Solvent Evaporation R2->W1 W2 Aqueous Work-up (e.g., Na2S2O3 wash) W1->W2 W3 Extraction with Organic Solvent (e.g., EtOAc) W2->W3 W4 Drying & Concentration W3->W4 W5 Purification (Column Chromatography) W4->W5 Product This compound W5->Product

Caption: Workflow for Direct Bromination of 1-Isopropyl-1H-imidazole.

Comparison of Synthetic Routes

While direct bromination is recommended, other routes exist. The primary alternative involves brominating the parent imidazole first, followed by N-alkylation. A third, modern approach focuses on improving the safety and scalability of the bromination step itself.

G cluster_route1 Route 1: Direct Bromination (Recommended) cluster_route2 Route 2: Bromination then Alkylation A1 1-Isopropyl-1H-imidazole A2 Bromination (NBS) A1->A2 A3 This compound (Single Regioisomer) A2->A3 B1 1H-Imidazole B2 Bromination B1->B2 B3 4(5)-Bromo-1H-imidazole B2->B3 B4 N-Isopropylation B3->B4 B5 Mixture of Regioisomers (1,4- and 1,5-) B4->B5 B6 Difficult Separation B5->B6

Caption: Comparison highlighting the key regioselectivity issue.

Data Presentation: Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Direct BrominationRoute 2: Bromination then AlkylationRoute 3: Continuous Flow Bromination
Starting Material 1-Isopropyl-1H-imidazole1H-Imidazole1-Isopropyl-1H-imidazole
Typical Yield Good to Excellent (Est. 70-90%)¹Variable; Alkylation step can be high yielding, but product is an impure mixture (Overall pure yield is low after separation)[4]Excellent (Often >90%)[5][6]
Regioselectivity Excellent (produces the single 1,4-isomer)Poor (produces a mixture of 1,4- and 1,5-isomers that are difficult to separate)[4][7][8]Excellent (Same as Route 1)
Number of Steps 12 (plus difficult purification)1
Safety & Handling Good (NBS is a solid, safer to handle than Br₂)[9]Moderate (Can use NBS, but initial bromination of imidazole can be aggressive)[1]Excellent (In-situ generation of Br₂ in a closed system minimizes exposure)[5]
Scalability GoodPoor (due to chromatographic separation of isomers)Excellent (Designed for industrial scale-up)[10]
Key Advantage High regioselectivity, simplicityUses cheaper starting material (imidazole vs. substituted imidazole)Highest safety and scalability
Key Disadvantage Requires synthesis of N-substituted precursorPoor regioselectivity leads to difficult purification and low yield of desired isomerRequires specialized flow chemistry equipment

¹Yield is estimated based on analogous brominations of N-alkyl imidazoles and other electron-rich heterocycles with NBS, which are typically high-yielding.[1][4][11]

Experimental Protocols

Protocol for Route 1: Direct Bromination of 1-Isopropyl-1H-imidazole

This protocol is based on standard procedures for the selective bromination of electron-rich heterocycles using N-Bromosuccinimide.[2][3][11]

  • Materials:

    • 1-Isopropyl-1H-imidazole (1.0 eq.)

    • N-Bromosuccinimide (NBS) (1.05 eq.), recrystallized if colored

    • Anhydrous Acetonitrile (or DMF/CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a solution of 1-isopropyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. c. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. d. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. f. Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol for Route 2: Bromination of Imidazole and N-Isopropylation

Step 2a: Synthesis of 4(5)-Bromo-1H-imidazole (adapted from literature[1])

  • Materials:

    • Imidazole (1.0 eq.)

    • N-Bromosuccinimide (NBS) (1.05 eq.)

    • Dimethylformamide (DMF)

  • Procedure: a. To a stirred solution of imidazole (1.0 eq.) in DMF, add a solution of NBS (1.05 eq.) in DMF dropwise over 1.5 hours at room temperature. b. Stir the reaction mixture for an additional 48-72 hours. c. The product mixture often contains mono-, di-, and tri-brominated species. The 4(5)-bromoimidazole can sometimes be isolated by crystallization, but chromatographic purification is typically required. Yields for the mono-brominated product are often moderate (e.g., ~40-50%).[1]

Step 2b: N-Isopropylation of 4(5)-Bromo-1H-imidazole

  • Materials:

    • 4(5)-Bromo-1H-imidazole (1.0 eq.)

    • 2-Bromopropane (or isopropyl tosylate) (1.2 eq.)

    • Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure: a. To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 4(5)-bromo-1H-imidazole (1.0 eq.) in THF dropwise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. c. Cool the mixture back to 0 °C and add 2-bromopropane (1.2 eq.) dropwise. d. Allow the reaction to stir at room temperature overnight. e. Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. g. The resulting crude product will be a mixture of this compound and 5-bromo-1-isopropyl-1H-imidazole, requiring careful separation by preparative HPLC or column chromatography. The ratio of isomers is highly dependent on reaction conditions.[7][12]

Conclusion

For laboratory-scale synthesis where regiochemical purity is paramount, Route 1 (Direct Bromination) is the unequivocally superior method. It is a straightforward, single-step process that delivers the desired 1,4-regioisomer exclusively, simplifying purification and maximizing the yield of the target molecule.

While Route 2 (Bromination then Alkylation) may seem attractive due to cheaper starting materials, the formation of a regioisomeric mixture presents a significant purification challenge that severely impacts the practical yield and efficiency, making it unsuitable for most applications.[4][8]

For industrial applications or pilot-scale synthesis, Route 3 (Continuous Flow Bromination) represents the state-of-the-art. It combines the high regioselectivity of the direct bromination approach with enhanced safety, control, and scalability, making it the ideal choice for producing large quantities of this compound safely and efficiently.[5][10]

References

A Comparative Guide to Purity Assessment of 4-Bromo-1-isopropyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the journey from discovery to clinical application. This guide provides an objective comparison of the primary analytical techniques for the purity assessment of 4-Bromo-1-isopropyl-1H-imidazole and its derivatives. The inherent nature of chemical synthesis suggests that impurities, ranging from unreacted starting materials to byproducts of side reactions, may be present in the final product.[1] For pharmaceutical applications, the presence of such impurities can have significant implications for the safety and efficacy of the final drug product.[1] Therefore, robust analytical methods are required to accurately quantify the purity of active pharmaceutical ingredients (APIs).[1]

This guide will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will present a comparative analysis of their performance with supporting data summarized in clear, structured tables and visualized through logical workflow diagrams.

Potential Impurities in the Synthesis of this compound Derivatives

The synthesis of this compound typically involves the bromination of 1-isopropyl-1H-imidazole. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 1-isopropyl-1H-imidazole.

  • Over-brominated Species: Formation of di- or tri-brominated imidazole derivatives.

  • Regioisomers: Bromination at different positions on the imidazole ring, although the 4- and 5-positions are most common.

  • Byproducts from Side Reactions: Depending on the brominating agent and reaction conditions, other related substances may be formed.

  • Degradation Products: Brominated imidazoles can be susceptible to degradation under certain conditions, leading to the formation of various byproducts.[2][3]

A thorough purity assessment should be capable of separating and quantifying the main compound from these potential impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and the specific information required. HPLC, GC-MS, and qNMR each offer distinct advantages and limitations for the analysis of this compound derivatives.

Data Presentation: Quantitative Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of a synthesized batch of a this compound derivative against a certified reference standard.

ParameterHPLCGC-MSQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling point, followed by mass-based detectionNuclear magnetic resonance signal intensity is directly proportional to the number of nuclei
Purity (Area %) 99.1%98.9%99.2% (± 0.2%)
Limit of Detection (LOD) ~0.01%<0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.02%~0.3%
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Analyte Compatibility Well-suited for non-volatile and thermally labile compoundsRequires analyte to be volatile and thermally stableRequires analyte to be soluble in a deuterated solvent
Sample Preparation Simple dissolution and filtrationMay require derivatization for polar compoundsSimple dissolution with an internal standard
Information Provided Retention time, UV spectrum, relative quantificationRetention time, mass spectrum (structural information), relative quantificationAbsolute or relative quantification, structural confirmation

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like many imidazole derivatives.[4]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] For some imidazole derivatives, derivatization may be necessary to increase volatility.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL. If derivatization is required, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used for structural confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful and precise tool for purity assessment, offering direct quantification against a certified internal standard.[1][6]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial and dissolve in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.[7]

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all signals (typically 5 times the longest T1 value, e.g., 30-60 seconds).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate result result calculate->result Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization (if needed) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation in Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas (TIC) detect->integrate identify Identify Peaks by Mass Spectra detect->identify calculate Calculate Purity (Area %) integrate->calculate result result calculate->result Purity & Impurity Profile QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Long d1) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate result result calculate->result Absolute Purity Report Logical_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes HPLC HPLC Quantification Quantification HPLC->Quantification Relative Identification Identification HPLC->Identification Limited (UV) Versatility Versatility HPLC->Versatility High (Non-volatile) GCMS GC-MS GCMS->Quantification Relative GCMS->Identification Excellent (MS) GCMS->Versatility Moderate (Volatile) QNMR qNMR QNMR->Quantification Absolute QNMR->Identification Excellent (Structure) QNMR->Versatility High (Soluble)

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole core is a cornerstone in the development of a vast array of pharmaceuticals and bioactive molecules. Among the various synthetic precursors, 4-bromoimidazole serves as a versatile and readily accessible building block for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. The choice of an appropriate catalyst system is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with 4-bromoimidazoles, supported by experimental data.

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of a catalytic system is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. The following tables summarize the performance of various palladium-, copper-, and nickel-based catalysts in the cross-coupling of 4-bromoimidazoles and analogous N-heterocyclic bromides.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoimidazoles with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O10012~85A classic, reliable catalyst, though may require higher temperatures.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Bulky phosphine ligands often give superior yields under milder conditions.[1]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295Effective for a broad range of substrates.[2]
Pd/C-K₃PO₄H₂O1001087Heterogeneous catalyst, allowing for easier separation and recycling.[3]
NiCl₂(dme) / dtbbpydtbbpyK₃PO₄Dioxane8024GoodA cost-effective alternative to palladium catalysts.
Table 2: Buchwald-Hartwig Amination of 4-Bromoimidazoles
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10018HighBulky, electron-rich ligands are crucial for C-N bond formation.
Pd(OAc)₂ / RuPhosRuPhosLiHMDSTHFRT24ModerateEffective for unprotected N-H imidazoles.
CuI / PhenanthrolinePhenanthrolineK₂CO₃DMF12024GoodA common copper-based system for C-N coupling (Ullmann-type).[4]
Table 3: Sonogashira Coupling of 4-Bromoimidazoles with Terminal Alkynes
Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF606HighThe classic Sonogashira conditions.[5][6]
Pd(OAc)₂ / SPhos-SPhosTBAFDioxane8014GoodCopper-free conditions can be advantageous for some substrates.[7]
NiCl₂(PPh₃)₂CuIPPh₃K₂CO₃DMF10012ModerateNickel can also catalyze Sonogashira-type couplings.
Table 4: Heck Coupling of 4-Bromoimidazoles with Alkenes
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF10024GoodA standard catalyst for the Heck reaction.[8]
Pd(OAc)₂P(o-tol)₃K₂CO₃DMF/H₂O804HighUse of more electron-rich phosphines can improve efficiency.[9]
Pd/C-NaOAcH₂O12012ModerateHeterogeneous catalysis is also applicable to the Heck reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of these coupling reactions. Below are representative protocols for the key transformations.

General Procedure for Suzuki-Miyaura Coupling

To a solution of 4-bromoimidazole (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) are added the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol) are combined. The tube is evacuated and backfilled with an inert gas. The solvent (e.g., toluene, 5 mL), 4-bromoimidazole (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a mixture of 4-bromoimidazole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a degassed solvent (e.g., THF or DMF, 5 mL) is added a base (e.g., triethylamine, 3.0 mmol). The terminal alkyne (1.2 mmol) is then added, and the reaction is stirred at the specified temperature until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.[5][6]

General Procedure for Heck Coupling

A mixture of 4-bromoimidazole (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[8][9]

Mandatory Visualization

The following diagrams illustrate the generalized workflows and logical relationships in catalytic cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (4-Bromoimidazole, Coupling Partner, Base) setup Assemble Reaction Under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Pd/Cu/Ni Source + Ligand) catalyst->setup solvent Add Anhydrous/Degassed Solvent solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for catalytic cross-coupling reactions.

Catalyst_Selection cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_catalysts Catalyst Choice start Desired Transformation? suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) start->suzuki sonogashira Sonogashira (Terminal Alkyne) start->sonogashira heck Heck (Alkene) start->heck buchwald Buchwald-Hartwig (Amine) start->buchwald pd_catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Bulky Ligands (XPhos, SPhos) suzuki->pd_catalyst Most Common ni_catalyst Nickel-based (e.g., NiCl₂(dme)) + Bipyridine Ligands suzuki->ni_catalyst Cost-effective Alternative sonogashira->pd_catalyst Standard cu_catalyst Copper-based (e.g., CuI) + N-ligands (Phenanthroline) sonogashira->cu_catalyst Co-catalyst heck->pd_catalyst Standard buchwald->pd_catalyst Highly Efficient buchwald->cu_catalyst Ullmann-type

A decision tree for catalyst selection in 4-bromoimidazole coupling.

References

Head-to-head comparison of 4-bromo and 4-chloro-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of halogenated imidazole building blocks is a critical decision that influences synthetic strategy and biological outcomes. This guide provides a detailed head-to-head comparison of 4-bromo-1-isopropyl-1H-imidazole and 4-chloro-1-isopropyl-1H-imidazole, focusing on their physicochemical properties, synthesis, reactivity, and potential biological activities. Due to a notable lack of extensive experimental data for 4-chloro-1-isopropyl-1H-imidazole, this guide incorporates data from closely related analogs and predicted values to offer a comprehensive comparative analysis.

Physicochemical Properties: A Quantitative Overview

The choice between a bromo or chloro substituent on the imidazole ring impacts key molecular descriptors that can affect a compound's behavior in both chemical reactions and biological systems. The following table summarizes the fundamental physicochemical properties of the two compounds.

PropertyThis compound4-Chloro-1-isopropyl-1H-imidazole (Predicted)
Molecular Formula C₆H₉BrN₂C₆H₉ClN₂
Molecular Weight 189.05 g/mol 144.61 g/mol
CAS Number 623577-60-6Not available
Physical Form Solid or Semi-solid or liquid or lumpPredicted to be a solid or liquid
Boiling Point Predicted: >200 °CPredicted: ~180-200 °C
pKa (of conjugate acid) Predicted: ~5.5-6.0Predicted: ~5.0-5.5
LogP Predicted: ~1.5-2.0Predicted: ~1.2-1.7

Note: Due to the limited availability of experimental data for 4-chloro-1-isopropyl-1H-imidazole, the values for boiling point, pKa, and LogP are estimates based on computational models and data from analogous compounds.

Synthesis and Reactivity: Considerations for the Synthetic Chemist

The synthetic accessibility and subsequent reactivity of these building blocks are primary considerations in their practical application.

Synthesis

The most common route to N-alkylated imidazoles is through the N-alkylation of the corresponding halo-imidazole.[1][2] The general approach involves the deprotonation of 4-bromo- or 4-chloro-1H-imidazole with a suitable base, followed by nucleophilic attack on an isopropyl halide.

Experimental Protocol: General N-isopropylation of 4-Halo-1H-imidazole

A general procedure for the N-alkylation of a 4-halo-1H-imidazole involves the following steps:

  • Deprotonation: The 4-halo-1H-imidazole is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the imidazole nitrogen, forming the imidazolide anion.[1]

  • Alkylation: 2-Bromopropane or 2-iodopropane is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Alternatively, direct halogenation of 1-isopropyl-1H-imidazole can be employed, though this may lead to mixtures of regioisomers that require separation.

Reactivity in Cross-Coupling Reactions

A significant advantage of halogenated imidazoles is their utility in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are instrumental in constructing complex molecules.[3] The reactivity of the carbon-halogen bond is a key differentiator between the bromo and chloro analogs.

The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, which is often the rate-determining step in these catalytic cycles. Consequently, this compound is expected to undergo cross-coupling reactions under milder conditions and with a broader range of coupling partners compared to its chloro counterpart. This higher reactivity can be advantageous in the synthesis of complex molecules where preserving sensitive functional groups is crucial.

G Generalized Suzuki-Miyaura Cross-Coupling Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle 4-Halo-1-isopropyl-1H-imidazole 4-Halo-1-isopropyl-1H-imidazole Oxidative_Addition Oxidative Addition 4-Halo-1-isopropyl-1H-imidazole->Oxidative_Addition More facile for C-Br Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Product 4-Substituted-1-isopropyl-1H-imidazole Reductive_Elimination->Product

Caption: Suzuki-Miyaura cross-coupling of 4-halo-1-isopropyl-1H-imidazoles.

Biological Activity and Potential Applications

Halogenated imidazoles are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The nature of the halogen substituent can significantly influence the pharmacological profile of the molecule.

While direct comparative biological data for 4-bromo- and 4-chloro-1-isopropyl-1H-imidazole is not available, general trends can be inferred from studies on related halo-imidazole derivatives. The imidazole scaffold is a common feature in many bioactive molecules, often acting as a key pharmacophore that can interact with various biological targets.[4]

Potential Biological Targets and Signaling Pathways

Imidazole-containing compounds have been shown to target a variety of enzymes and receptors, including:

  • Kinases: Many kinase inhibitors incorporate an imidazole ring, which can form crucial hydrogen bonds within the ATP-binding pocket.

  • Metalloenzymes: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes.

  • G-protein coupled receptors (GPCRs): Imidazole derivatives have been developed as antagonists for various GPCRs.

The introduction of a halogen atom can modulate the electronic properties and lipophilicity of the imidazole ring, thereby influencing its binding affinity and selectivity for these targets.

G Potential Signaling Pathways Modulated by Halo-imidazoles Halo_imidazole 4-Halo-1-isopropyl -1H-imidazole Kinase Kinase Signaling Halo_imidazole->Kinase Metalloenzyme Metalloenzyme Activity Halo_imidazole->Metalloenzyme GPCR GPCR Signaling Halo_imidazole->GPCR Proliferation Cell Proliferation Kinase->Proliferation Inflammation Inflammation Kinase->Inflammation Metabolism Metabolic Processes Metalloenzyme->Metabolism Neurotransmission Neurotransmission GPCR->Neurotransmission

Caption: Potential biological targets and downstream effects of halo-imidazoles.

Conclusion

In a direct comparison, this compound offers a key advantage in synthetic applications due to the higher reactivity of the C-Br bond in cross-coupling reactions. This can lead to more efficient and versatile synthetic routes. While experimental data for 4-chloro-1-isopropyl-1H-imidazole is scarce, it is predicted to have a lower molecular weight and potentially different physicochemical properties that could be advantageous in specific drug design contexts. The choice between these two building blocks will ultimately depend on the specific goals of the research program, balancing synthetic accessibility and reactivity with the desired properties of the final target molecule. Further experimental studies on the chloro-analog are warranted to enable a more complete and direct comparison.

References

Performance of 4-Bromo-1-isopropyl-1H-imidazole in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4-Bromo-1-isopropyl-1H-imidazole in various solvent systems. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related analogues, such as 4-bromo-1H-imidazole and other N-alkylated bromoimidazoles, to provide well-founded estimations of its chemical behavior. The information herein is intended to guide researchers in selecting optimal conditions for synthesis, purification, and various applications.

Executive Summary

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The isopropyl group at the N1 position enhances its lipophilicity compared to its parent compound, 4-bromo-1H-imidazole, influencing its solubility and reactivity in different solvent environments. The bromine atom at the C4 position serves as a key functional handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The choice of solvent is critical for optimizing the yield, reaction rate, and purity of the products in such reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₆H₉BrN₂-
Molecular Weight189.05 g/mol -
AppearanceExpected to be a solid or semi-solidGeneral observation for similar compounds
Storage2-8°C under an inert atmosphereSupplier recommendation

Performance in Different Solvent Systems: A Comparative Overview

The performance of this compound is highly dependent on the solvent system employed. The following sections provide a comparative analysis of its expected solubility, stability, and reactivity in common organic solvents.

Solubility Profile

The solubility of this compound is predicted based on the "like dissolves like" principle. The presence of the polar imidazole ring and the nonpolar isopropyl group and bromine atom gives the molecule a mixed character.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)HighThese solvents can effectively solvate the polar imidazole core.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to HighGood balance of polarity to dissolve the molecule.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)ModerateThe hydrogen-bonding capability of alcohols can interact with the nitrogen atoms of the imidazole ring.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)HighEffective at dissolving a wide range of organic compounds.
Aromatic Hydrocarbons Toluene, XyleneModerate to LowThe nonpolar nature of these solvents is less ideal for the polar imidazole part of the molecule.
Nonpolar Alkanes Hexane, HeptaneLowThe significant polarity of the imidazole ring will limit solubility in these nonpolar solvents.
Water -LowThe hydrophobic isopropyl group and the bromine atom will significantly reduce water solubility.
Stability

Substituted imidazoles are generally stable compounds. However, the choice of solvent can influence their stability under certain reaction conditions.

Solvent SystemExpected StabilityConsiderations
Aprotic Solvents (DMF, DMSO, THF, Toluene) Generally StableStable under typical reaction conditions, including elevated temperatures for cross-coupling reactions.
Protic Solvents (Alcohols, Water) Generally StableStable at neutral pH. Strong acidic or basic conditions in protic solvents could potentially lead to degradation over extended periods or at high temperatures.
Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a key application for 4-bromo-imidazoles. The solvent system plays a crucial role in the efficiency of this reaction. A mixture of an organic solvent and an aqueous base is typically employed.

Solvent System for Suzuki CouplingExpected PerformanceRationale
1,4-Dioxane / Water Excellent A commonly used and effective solvent system for Suzuki couplings, providing good solubility for both the organic and inorganic reagents.
Toluene / Water Good to Excellent Another widely used system, particularly for reactions at higher temperatures.
DMF / Water Good Effective, but DMF can sometimes be difficult to remove during workup.
THF / Water Moderate to Good THF's lower boiling point limits the reaction temperature, which may be a disadvantage for less reactive substrates.
Ethanol / Water Moderate Can be a more environmentally friendly option, but may be less effective for challenging couplings.

Experimental Protocols

While specific experimental data for this compound is scarce, a generalized protocol for a Suzuki-Miyaura coupling reaction is provided below, based on procedures for similar bromo-heterocycles.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Factors Influencing Performance in Different Solvents

Solvent_Factors cluster_properties Solvent Properties cluster_performance Impact on Performance A Solvent System B Polarity A->B C Protic vs. Aprotic A->C D Boiling Point A->D E Solubility of Reactants & Reagents B->E affects F Reaction Rate & Yield B->F influences G Stability of Compound C->G can affect D->F influences

Caption: Key solvent properties influencing the performance of this compound.

Conclusion

The selection of an appropriate solvent system is paramount for the successful application of this compound in organic synthesis. While polar aprotic solvents are expected to provide the best solubility, mixed solvent systems, such as 1,4-dioxane/water or toluene/water, are likely to be optimal for cross-coupling reactions. The provided generalized protocols and diagrams serve as a valuable starting point for researchers to develop specific applications for this versatile building block. Further empirical studies are encouraged to establish a more definitive and quantitative understanding of its behavior in various solvent environments.

Safety Operating Guide

Proper Disposal of 4-Bromo-1-isopropyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1-isopropyl-1H-imidazole, a halogenated heterocyclic compound.

The disposal of this compound must be handled in accordance with hazardous waste regulations to protect both laboratory personnel and the environment. As a bromo-substituted imidazole derivative, it is prudent to treat this compound as hazardous, exhibiting potential for skin and eye irritation, as well as respiratory tract irritation.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be familiar with the potential hazards associated with this compound and similar chemical structures.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Gloves must be inspected before use and properly removed.[5]
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical in the regular trash or down the drain.[7][8]

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, compatible, and clearly labeled hazardous waste container. Plastic containers are often preferred to glass when compatibility is not an issue.[7] The container must have a secure, tight-fitting lid.

  • Labeling: As soon as the first waste is added, label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound" (no abbreviations).[7]

    • The quantity of waste.

    • The date of waste generation.[7]

    • The name and contact information of the principal investigator or laboratory supervisor.[7]

    • The words "Hazardous Waste".[7]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[7]

  • Segregation of Waste: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical fume hood.[9] Ensure it is segregated from incompatible materials, which may include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] Do not overfill the container; a general rule is to fill to no more than 90% capacity.[11][12]

  • Request for Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or the designated hazardous waste contractor.[13]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh boats, and pipette tips, must also be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container designated for solid hazardous waste.

Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][13] After triple-rinsing, the defaced container may be disposed of in the regular trash, but it is best to consult with your EHS office for specific guidance.[10][13]

Regulatory Compliance

The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][14] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with federal, state, and local regulations.[1][14]

Visual Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare Labeled Hazardous Waste Container A->B C Step 3: Transfer Waste into Container in a Fume Hood B->C D Step 4: Securely Close and Store the Waste Container C->D E Step 5: Segregate from Incompatible Materials D->E F Step 6: Request Waste Pickup from EHS/Contractor E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Bromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1-isopropyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and environmental responsibility.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 623577-60-6

  • Molecular Formula: C₆H₉BrN₂

  • Molecular Weight: 189.05 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard classifications based on available safety data.

Hazard ClassGHS CodeSignal WordPictogramHazard Statement
Acute Toxicity, OralH302WarningGHS07Harmful if swallowed.
Skin IrritationH315WarningGHS07Causes skin irritation.
Eye IrritationH319WarningGHS07Causes serious eye irritation.
Specific Target Organ ToxicityH335WarningGHS07May cause respiratory irritation.
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Protects against splashes and airborne particles that can cause severe eye irritation. A face shield offers broader protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[2]Prevents skin contact, which can cause irritation.[2] Nitrile gloves are resistant to a wide range of chemicals.[2]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when working outside of a chemical fume hood or if engineering controls are insufficient to manage airborne dust or vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Operational Handling Plan

A systematic approach is crucial for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that all required PPE is available and in good condition.

    • Prepare and label all necessary equipment and containers before starting work.

  • Handling:

    • Weighing: If weighing the solid, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

    • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

    • Reactions: Conduct all chemical reactions within a chemical fume hood using appropriate and securely clamped glassware.

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited. The primary disposal method for this type of waste is controlled incineration by a licensed hazardous waste disposal company.

Waste Segregation and Collection:

  • Waste Stream: This compound must be segregated into the "Halogenated Organic Waste" stream.[3][4] Do not mix with non-halogenated waste.[5][6]

  • Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][7] For solid waste, a wide-mouth container is suitable. For solutions, use a container compatible with the solvent. Halogenated solvents can soften some plastics over time, so glass containers may be preferable for liquid waste.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[2][5] The label should also indicate the start date of accumulation.[2]

Step-by-Step Disposal Procedure:

  • Collection: Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and solutions, into the designated "Halogenated Organic Waste" container.

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifests and collection.

Exposure and Spill Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup:

  • Small Spills: For small spills within a chemical fume hood, use an absorbent material to clean up the spill. Place the contaminated absorbent material in a sealed container and dispose of it as halogenated organic waste.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Notify your supervisor and your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes respirator_check Is work outside a fume hood or are engineering controls insufficient? shoes->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes proceed Proceed with Handling Protocol respirator_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type: - Unused solid/solution - Contaminated labware (gloves, tips) - Spill cleanup material start->waste_type segregate Segregate as 'Halogenated Organic Waste' waste_type->segregate container Select Appropriate Waste Container (Labeled, Leak-Proof) segregate->container collection Place Waste in Container container->collection labeling Ensure Container is Clearly Labeled: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date collection->labeling storage Store Sealed Container in Designated Satellite Accumulation Area labeling->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.